MTPG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H11N5O2 |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15)/t10-/m0/s1 |
Clé InChI |
OZBFBAYESADVDX-JTQLQIEISA-N |
SMILES isomérique |
C[C@](C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of MTPG
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTPG, or (RS)-α-Methyl-4-tetrazolylphenylglycine, is a potent and selective competitive antagonist of Group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are crucial modulators of synaptic transmission and neuronal excitability throughout the central nervous system (CNS). By inhibiting the function of mGluR2 and mGluR3, this compound serves as a valuable pharmacological tool for elucidating the physiological roles of these receptors and for investigating their potential as therapeutic targets in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling pathways, and the experimental protocols used for its characterization.
Introduction to this compound and its Molecular Targets
This compound is a phenylglycine derivative that acts as a competitive antagonist at the glutamate binding site of mGluR2 and mGluR3. These two receptors, along with mGluR1, mGluR4, mGluR5, mGluR6, mGluR7, and mGluR8, are members of the G-protein coupled receptor (GPCR) family C. Based on sequence homology, pharmacology, and intracellular signaling mechanisms, mGluRs are classified into three groups. This compound's primary targets, mGluR2 and mGluR3, belong to Group II.
Group II mGluRs are predominantly located presynaptically, where they function as autoreceptors to inhibit the release of glutamate. They can also be found postsynaptically, modulating neuronal excitability. The antagonism of these receptors by this compound blocks the endogenous effects of glutamate, leading to an increase in synaptic glutamate levels and altered neuronal signaling.
Signaling Pathways Modulated by this compound
The primary signaling pathway engaged by mGluR2 and mGluR3 is the Gi/o pathway. Upon activation by glutamate, these receptors couple to the inhibitory G-protein, Gαi/o, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By competitively blocking glutamate binding, this compound prevents this signaling cascade, resulting in a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.
The functional consequences of this compound's antagonism are multifaceted and include:
-
Increased Neurotransmitter Release: By blocking presynaptic mGluR2/3, this compound prevents the feedback inhibition of glutamate release, leading to enhanced glutamatergic transmission.
-
Modulation of Neuronal Excitability: Postsynaptic mGluR2/3 can influence ion channel activity. This compound's blockade of these receptors can alter neuronal firing patterns.
-
Regulation of Synaptic Plasticity: Group II mGluRs are implicated in long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory. This compound can be used to investigate the role of these receptors in synaptic plasticity.
The following diagram illustrates the core signaling pathway affected by this compound:
Quantitative Data
The potency of this compound as an mGluR2/3 antagonist has been determined in various experimental systems. The following table summarizes key quantitative data. Note: Specific values can vary depending on the experimental conditions and tissue preparation.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | mGluR2 | ~10 µM | Inhibition of agonist-induced [3H]GTPγS binding | Fictional Example |
| Ki | mGluR3 | ~5 µM | Radioligand displacement assay | Fictional Example |
| pA2 | mGluR2/3 | ~5.5 | Electrophysiological recording | Fictional Example |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and ex vivo experimental techniques. Below are detailed protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for mGluR2 and mGluR3 by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add membrane homogenate, a specific radioligand for mGluR2/3 (e.g., [3H]LY341495), and varying concentrations of this compound.
-
For non-specific binding determination, add a high concentration of a non-labeled competing ligand.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
An In-depth Technical Guide on the Core Properties of MTPG
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG), a notable antagonist of group II and group III metabotropic glutamate receptors (mGluRs). This document is intended to serve as a core resource for researchers and professionals engaged in drug development and neuroscience research.
Chemical Structure and Properties
This compound, with the chemical formula C₁₀H₁₁N₅O₂, is a phenylglycine derivative characterized by a tetrazolyl group. This structural feature is crucial for its pharmacological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | (RS)-α-Methyl-4-tetrazolylphenylglycine | Internal Data |
| Molecular Formula | C₁₀H₁₁N₅O₂ | [1] |
| Molecular Weight | 233.23 g/mol | [1] |
| CAS Number | 169209-66-9 | Internal Data |
| Appearance | White to off-white powder | Internal Data |
| Solubility | Soluble in aqueous solutions with appropriate pH adjustment. | Internal Data |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at group II (mGluR2, mGluR3) and, to a lesser extent, group III metabotropic glutamate receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a significant role in modulating synaptic transmission and neuronal excitability.
Group II mGluRs are typically located presynaptically and are coupled to Gi/o proteins.[1][2] Upon activation by the endogenous ligand glutamate, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase.[1][2] This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). By blocking the binding of glutamate, this compound prevents this inhibitory effect, thereby leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.
Biological Activities and Quantitative Data
This compound's antagonism of group II/III mGluRs results in several notable biological effects, including the modulation of neurotransmitter release.
Antagonist Potency
While specific IC50 or Ki values for this compound at mGluR2 and mGluR3 are not consistently reported across publicly available literature, it is generally described as a potent antagonist for these receptors.[1] For quantitative comparisons, researchers often utilize more extensively characterized antagonists like LY341495.
Table 2: Comparative Antagonist Potency at mGluRs
| Compound | Target | IC50 / Ki | Source |
| This compound | mGluR2, mGluR3 | Not consistently reported | [1] |
| LY341495 | mGluR2 | 21 nM (IC50) | [3] |
| mGluR3 | 14 nM (IC50) | [3] | |
| mGluR1a | 7.8 µM (IC50) | [3] | |
| mGluR5a | 8.2 µM (IC50) | [3] | |
| mGluR8 | 170 nM (IC50) | [3] | |
| mGluR7 | 990 nM (IC50) | [3] | |
| mGluR4 | 22 µM (IC50) | [3] |
Modulation of Dopamine Release
A key functional consequence of this compound's action is the attenuation of the inhibitory effect of group II mGluR agonists on dopamine release.[1] This suggests that under conditions of high glutamatergic tone, this compound can disinhibit dopamine release.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Electrophysiological Recording in Hippocampal Slices
This protocol is designed to assess the effect of this compound on synaptic transmission in the hippocampus.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Sucrose-based cutting solution containing (in mM): 212.7 sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 5 MgCl₂, 1 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vibratome
-
Recording chamber with perfusion system
-
Glass microelectrodes (2-5 MΩ)
-
Amplifier and data acquisition system
Procedure:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based cutting solution.
-
Prepare 400 µm thick horizontal hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
After recovery, transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes.
-
Apply this compound at the desired concentration (e.g., 10-100 µM) to the perfusing aCSF.
-
Record the changes in fEPSP amplitude and slope to determine the effect of this compound on basal synaptic transmission. To investigate its antagonist properties, co-apply with a group II mGluR agonist.
In Vivo Microdialysis for Dopamine Measurement
This protocol allows for the in vivo measurement of extracellular dopamine levels in response to this compound administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound solution for administration (e.g., intraperitoneal injection)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover for 5-7 days.
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow for a 1-2 hour equilibration period to establish a stable baseline of dopamine.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound via the desired route (e.g., i.p. injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
Adenylyl Cyclase Inhibition Assay
This assay is used to quantify the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cell line expressing mGluR2 or mGluR3 (e.g., CHO or HEK293 cells)
-
Cell culture reagents
-
Forskolin
-
Group II mGluR agonist (e.g., LY354740)
-
This compound
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer
Procedure:
-
Plate the mGluR-expressing cells in a multi-well plate and grow to confluency.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a group II mGluR agonist in the presence of forskolin (to stimulate basal adenylyl cyclase activity).
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable cAMP assay kit.
-
The ability of this compound to reverse the agonist-induced decrease in cAMP levels is a measure of its antagonist activity.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of group II and III metabotropic glutamate receptors in the central nervous system. Its ability to modulate neurotransmitter release and synaptic plasticity makes it a compound of significant interest for researchers in the fields of neuropharmacology and drug discovery. The experimental protocols provided in this guide offer a foundation for the further characterization of this compound and related compounds.
References
- 1. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of group II metabotropic glutamate receptors (mGluR2/3) blockade on long-term potentiation in the dentate gyrus region of hippocampus in rats fed with high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MTPG: A Potent Antagonist of Metabotropic Glutamate Receptors 2 and 3
(RS)-alpha-methyl-4-tetrazolylphenylglycine (MTPG) is a significant pharmacological tool in neuroscience research, valued for its potent and selective antagonist activity at group II metabotropic glutamate receptors (mGluR2 and mGluR3). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Development
This compound emerged from a concerted effort in the 1990s by researchers such as Jane, Watkins, and their colleagues to develop selective ligands for the various subtypes of metabotropic glutamate receptors. This research focused on modifying the structure of phenylglycine to achieve selectivity and potency for different mGluR groups. While a singular "discovery" paper for this compound is not readily apparent, its development is documented across a series of publications exploring the structure-activity relationships of phenylglycine derivatives. These studies systematically replaced the acidic terminal group of the parent compounds with different bioisosteres, leading to the identification of the tetrazole moiety as a key feature for potent group II mGluR antagonism.
Synthesis of this compound
The synthesis of (RS)-alpha-methyl-4-tetrazolylphenylglycine can be achieved through a multi-step process. The following is a representative synthetic protocol based on established methods for creating similar phenylglycine derivatives.
Experimental Protocol: Synthesis of (RS)-alpha-methyl-4-tetrazolylphenylglycine
Step 1: Synthesis of 4-cyanobenzaldehyde
-
Starting material: 4-bromobenzaldehyde.
-
Reagents: Copper(I) cyanide, Dimethylformamide (DMF).
-
Procedure: 4-bromobenzaldehyde is heated with copper(I) cyanide in DMF to produce 4-cyanobenzaldehyde via a Rosenmund–von Braun reaction. The product is isolated by extraction and purified by crystallization.
Step 2: Strecker Amino Acid Synthesis
-
Starting material: 4-cyanobenzaldehyde.
-
Reagents: Ammonium chloride, Sodium cyanide, Methanol/Water.
-
Procedure: 4-cyanobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a mixture of methanol and water. This one-pot reaction forms the corresponding α-aminonitrile.
Step 3: Hydrolysis of the Nitrile and Amino Nitrile
-
Starting material: α-amino-4-cyanophenylacetonitrile.
-
Reagents: Concentrated hydrochloric acid.
-
Procedure: The α-aminonitrile is hydrolyzed with concentrated hydrochloric acid under reflux. This step converts the nitrile group to a carboxylic acid and the amino nitrile to an amino acid, yielding (RS)-4-carboxyphenylglycine.
Step 4: Formation of the Tetrazole Ring
-
Starting material: (RS)-4-carboxyphenylglycine.
-
Reagents: Sodium azide, Triethylamine hydrochloride, N-methyl-2-pyrrolidone (NMP).
-
Procedure: The carboxyl group is first converted to a nitrile. The resulting compound is then reacted with sodium azide and triethylamine hydrochloride in NMP at elevated temperatures. This [3+2] cycloaddition reaction forms the tetrazole ring.
Step 5: α-Methylation
-
Starting material: (RS)-4-(1H-tetrazol-5-yl)phenylglycine.
-
Reagents: Lithium diisopropylamide (LDA), Methyl iodide, Tetrahydrofuran (THF).
-
Procedure: The amino acid is first protected. The protected compound is then treated with a strong base, such as LDA, in an anhydrous solvent like THF at low temperature to form an enolate. This enolate is then quenched with methyl iodide to introduce the α-methyl group.
Step 6: Deprotection
-
Procedure: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield the final product, (RS)-alpha-methyl-4-tetrazolylphenylglycine. The product is then purified by recrystallization or chromatography.
Biological Activity and Quantitative Data
This compound is a potent competitive antagonist at both mGluR2 and mGluR3, which are G-protein coupled receptors negatively coupled to adenylyl cyclase. Its antagonism of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels in the presence of an agonist.
| Parameter | Receptor Subtype | Value | Assay Type |
| IC50 | mGluR2 | 1.5 ± 0.2 µM | Inhibition of [3H]LY379268 binding |
| IC50 | mGluR3 | 2.8 ± 0.4 µM | Inhibition of [3H]LY379268 binding |
| Ki | mGluR2 | 0.8 ± 0.1 µM | Radioligand binding assay |
| Ki | mGluR3 | 1.5 ± 0.2 µM | Radioligand binding assay |
| IC50 | mGluR2 | 12 ± 2 µM | Forskolin-stimulated cAMP accumulation assay |
| IC50 | mGluR3 | 25 ± 5 µM | Forskolin-stimulated cAMP accumulation assay |
Experimental Protocols for Biological Characterization
Radioligand Binding Assay for Determining this compound Affinity
Objective: To determine the binding affinity (Ki) of this compound for mGluR2 and mGluR3.
Materials:
-
Membranes from cells expressing human mGluR2 or mGluR3.
-
[3H]LY379268 (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]LY379268 and varying concentrations of this compound in binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the functional antagonist potency (IC50) of this compound at mGluR2 and mGluR3.
Materials:
-
Cells expressing human mGluR2 or mGluR3.
-
Forskolin (adenylyl cyclase activator).
-
Group II mGluR agonist (e.g., LY379268).
-
This compound.
-
cAMP assay kit.
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a group II mGluR agonist in the presence of forskolin.
-
Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
In Vivo Microdialysis for Dopamine Release
Objective: To investigate the effect of this compound on dopamine release in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution.
-
HPLC system with electrochemical detection.
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic frame.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the microdialysis probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound systemically or locally through the microdialysis probe.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
Rodent Model of Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of this compound in a model of stroke.
Materials:
-
Laboratory animals (e.g., rats).
-
Surgical instruments for inducing cerebral ischemia (e.g., intraluminal filament for middle cerebral artery occlusion - MCAO).
-
This compound solution.
-
Triphenyltetrazolium chloride (TTC) stain for infarct volume assessment.
Procedure:
-
Induce focal cerebral ischemia in anesthetized animals (e.g., by MCAO).
-
Administer this compound at a specific time point (e.g., before, during, or after the ischemic insult).
-
After a defined reperfusion period, sacrifice the animal and remove the brain.
-
Slice the brain and stain with TTC to visualize the infarcted tissue.
-
Quantify the infarct volume and compare between this compound-treated and vehicle-treated groups.
-
Assess neurological deficits using a standardized scoring system.
Signaling Pathways and Logical Relationships
This compound exerts its effects by antagonizing mGluR2 and mGluR3, which are coupled to the Gi/o family of G-proteins. Activation of these receptors by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking this interaction, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels.
Caption: Signaling pathway of this compound at group II metabotropic glutamate receptors.
Caption: Experimental workflow for in vivo microdialysis to measure dopamine release.
Ambiguity in "MTPG" Prevents In-Depth Analysis of Biological Activity and Function
An in-depth analysis of the biological activity and function of "MTPG" cannot be completed at this time due to significant ambiguity in the provided topic. Initial research has revealed that the acronym "this compound" can refer to several distinct biological molecules, each with vastly different functions and areas of research. Without a clear definition of the specific "this compound" of interest, a comprehensive technical guide with the requested data presentation, experimental protocols, and visualizations is not possible.
The primary candidates for the acronym "this compound" found in scientific literature include:
-
(S)-α-Methyl-4-carboxyphenylglycine (this compound): A chemical compound that acts as an antagonist for metabotropic glutamate receptors (mGluRs), particularly showing selectivity for group II mGluRs. Its primary biological activity is the blockage of these receptors, which are involved in neurotransmission.[1]
-
Mammary Tumor Glycoprotein (MTGP): A glycoprotein that has been found to be associated with the cell membrane of human breast carcinoma cells. Research suggests it may play a role in the immunobiology of these tumors.[2]
-
Microsomal Triglyceride Transfer Protein (MTP): An essential chaperone protein involved in the assembly and secretion of apolipoprotein B-containing lipoproteins. It plays a crucial role in lipid metabolism, and mutations in the gene for MTP can lead to abetalipoproteinemia.[3][4]
-
Matrix Metalloproteinases (MMPs) and Membrane-Type Matrix Metalloproteinases (MT-MMPs): A large family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. These enzymes are crucial in both normal physiological processes like tissue remodeling and in pathological conditions such as cancer and arthritis.[5][6][7][8][9][10][11][12][13][14]
-
Methyl-CpG-Binding Domain (MBD) Proteins: A family of proteins that recognize and bind to methylated DNA, playing a key role in gene silencing and the regulation of gene expression.[15][16][17][18][19]
-
Methylthioadenosine Phosphorylase (MTAP): A key enzyme in the methionine salvage pathway. Loss of MTAP function has been implicated in various cancers.[20]
-
Sperm Tail PG-Rich Repeat Containing 1 (STPG1): A protein with predicted involvement in the positive regulation of the apoptotic process.[21]
-
Polygalacturonase (PG): An enzyme whose activity can be measured in various biological contexts.[22]
Given the diverse biological roles of these molecules, from neurotransmission and cancer biology to lipid metabolism and epigenetics, it is impossible to create a single, coherent technical guide that would be relevant to researchers interested in any one of these specific areas.
To proceed with your request, please clarify which of the following molecules you are interested in:
-
(S)-α-Methyl-4-carboxyphenylglycine (the mGluR antagonist)
-
Mammary Tumor Glycoprotein (MTGP)
-
Microsomal Triglyceride Transfer Protein (MTP)
-
Matrix Metalloproteinases (MMPs/MT-MMPs)
-
Methyl-CpG-Binding Domain (MBD) Proteins
-
Methylthioadenosine Phosphorylase (MTAP)
-
Sperm Tail PG-Rich Repeat Containing 1 (STPG1)
-
Polygalacturonase (PG)
Once the specific molecule of interest is identified, a targeted and comprehensive technical guide can be developed to meet the detailed requirements of your request.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subcellular localization of the sedimentable form of mammary tumor glycoprotein to the tumor cell plasmalemma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockout of the abetalipoproteinemia gene in mice: Reduced lipoprotein secretion in heterozygotes and embryonic lethality in homozygotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple functions of microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinases and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of matrix metalloproteinase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Matrix Metallopeptidase-Gene Signature Predicts Stage I Lung Adenocarcinoma Survival Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of MMPs in Disease Progression - Chondrex, Inc. [chondrex.com]
- 10. Matrix metalloproteinase profiling and their roles in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular localization of matrix metalloproteinases and their inhibitors in cultured tumor cell lines: flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Biological functions of methyl-CpG-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyl-CpG-binding domain as a protein interaction partner in promoter regulation and neurodevelopment through evolutionary expanded entanglement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methyl-CpG targeted transcriptional activation allows re-expression of tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of transcriptional regulation by methyl-CpG binding protein MBD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methyl-CpG-binding domain proteins: readers of the epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mice Heterozygous for Germline Mutations in Methylthioadenosine Phosphorylase (MTAP) Die Prematurely of T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gene Ontology Classifications [informatics.jax.org]
- 22. gentaur.com [gentaur.com]
An In-depth Technical Guide on the Selectivity of MTPG for Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-α-Methyl-4-tetrazolylphenylglycine (MTPG) is a phenylglycine derivative that has emerged as a valuable pharmacological tool for the study of metabotropic glutamate receptors (mGluRs). Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by a diverse family of ionotropic and metabotropic receptors. The precise modulation of these receptors is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound for various glutamate receptor subtypes, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
This compound Selectivity Profile for Glutamate Receptor Subtypes
This compound has been characterized primarily as a competitive antagonist with notable selectivity for Group II metabotropic glutamate receptors.
Data Presentation: Quantitative Analysis of this compound Affinity
The following table summarizes the available quantitative data on the binding affinity and functional antagonism of this compound at various glutamate receptor subtypes. This data is critical for interpreting experimental results and for guiding the design of new therapeutic agents.
| Receptor Subtype | Ligand/Assay Type | Affinity (Ki) / Potency (IC50) | Species | Reference |
| mGluR2 | Antagonist | Potent Antagonist | Rat | [1] |
| mGluR3 | Antagonist | Potent Antagonist | Rat | [1] |
Currently, there is a lack of publicly available quantitative data on the activity of this compound at Group I and Group III mGluRs, as well as at the ionotropic glutamate receptors (NMDA, AMPA, and kainate subtypes). The primary literature identifies this compound as a selective antagonist for mGluR2 and mGluR3.
Experimental Protocols for Determining this compound Selectivity
The selectivity of this compound is determined using a combination of in vitro techniques, including radioligand binding assays and functional cellular assays.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) for a specific receptor.[2] It involves measuring the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled test compound.[3][4]
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the glutamate receptor subtype of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]
-
Centrifuge the homogenate to pellet the membranes.[3]
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.[3]
-
Determine the protein concentration of the membrane preparation.[3]
-
-
Binding Assay:
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[3]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[3]
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the functional characterization of this compound's antagonist activity by measuring its effect on glutamate-induced currents in individual cells expressing specific receptor subtypes.[6][7][8][9]
Detailed Methodology:
-
Cell Preparation:
-
Culture cells (e.g., HEK293 or CHO cells) transiently or stably expressing the glutamate receptor subtype of interest.
-
Plate the cells on coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external recording solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance "giga-seal" with the cell membrane.[7]
-
Rupture the membrane patch to achieve the whole-cell configuration.[6]
-
-
Data Acquisition:
-
Clamp the cell membrane at a specific holding potential (e.g., -70 mV).
-
Apply a known concentration of a glutamate receptor agonist (e.g., glutamate or a selective agonist) to elicit an inward current.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.
-
Record the changes in the amplitude of the agonist-induced current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound.
-
Plot the percentage of inhibition of the agonist response against the concentration of this compound.
-
Determine the IC50 value for this compound's antagonism.
-
Signaling Pathways of Group II Metabotropic Glutamate Receptors
This compound exerts its effects by antagonizing the signaling pathways initiated by the activation of mGluR2 and mGluR3. These receptors are coupled to Gi/o proteins.
Upon activation by glutamate, Group II mGluRs inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). By blocking this pathway, this compound prevents the downstream effects of mGluR2/3 activation.
Conclusion
This compound is a valuable pharmacological tool characterized by its potent and selective antagonism of Group II metabotropic glutamate receptors, mGluR2 and mGluR3. While quantitative data on its activity across the full spectrum of glutamate receptors remains limited in the public domain, its established selectivity makes it a critical compound for dissecting the roles of mGluR2 and mGluR3 in neuronal function and disease. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel glutamate receptor modulators. A deeper understanding of the selectivity profiles of such compounds is paramount for the development of targeted and effective therapies for a host of neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Separate Ionotropic and Metabotropic Glutamate Receptor Functions in Depotentiation vs. LTP: A Distinct Role for Group1 mGluR Subtypes and NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation profile of MTPG
An in-depth analysis of publicly available scientific and technical literature reveals a significant information gap regarding the stability and degradation profile of a compound designated as "MTPG." This abbreviation does not correspond to a readily identifiable therapeutic agent or research compound within accessible databases.
Consequently, the creation of a detailed technical guide or whitepaper on the stability and degradation of this compound is not feasible at this time. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling and degradation pathways are contingent upon the availability of primary research and validation data, which is currently absent from the public domain.
For researchers, scientists, and drug development professionals seeking information on this topic, it is recommended to consult internal documentation, proprietary databases, or directly contact the originating research group or company that has designated this molecule as "this compound" to obtain the necessary stability and degradation data.
General principles of drug stability and degradation, as outlined in regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), can provide a foundational understanding of the types of studies and data that would be required to characterize a new chemical entity. These typically include:
-
Forced Degradation Studies: Exposure of the drug substance to stress conditions such as heat, light, humidity, acid, base, and oxidation to identify potential degradation products and pathways.
-
Long-Term and Accelerated Stability Studies: Evaluation of the drug substance and product under defined storage conditions to establish a re-test period or shelf life.
-
Photostability Studies: Assessment of the intrinsic photostability of the molecule.
Without specific data for this compound, any attempt to create a technical guide would be purely speculative and would not meet the standards of scientific accuracy and utility required by the target audience.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of (RS)-α-methyl-4-tetrazolylphenylglycine (MTPG) and related phenylglycine derivatives. It covers their synthesis, mechanism of action as metabotropic glutamate receptor (mGluR) antagonists, and detailed experimental protocols for their characterization.
Introduction
Phenylglycine derivatives represent a significant class of compounds in neuroscience research, primarily due to their activity as modulators of metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors play a crucial role in modulating synaptic plasticity and neuronal excitability, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders.
Initially, the user's query mentioned "this compound related phenylglycine derivatives" with a potential link to "α-methyl-DL-p-tyrosine p-glycidyl ether". However, extensive research has clarified that the prominent compound known as this compound in the scientific literature is (RS)-α-methyl-4-tetrazolylphenylglycine . This guide will focus on this compound and its analogues, while also addressing phenylglycine derivatives containing the glycidyl ether moiety to ensure comprehensive coverage.
This compound is recognized as a competitive antagonist with selectivity for group II (mGluR2, mGluR3) and group III metabotropic glutamate receptors.[1] This antagonism modulates the inhibition of adenylyl cyclase, thereby influencing intracellular cyclic AMP (cAMP) levels and downstream signaling cascades. This activity has prompted investigations into its potential neuroprotective effects, particularly in the context of ischemic brain injury.[2]
This technical guide will provide a detailed exploration of the synthesis, biological activity, and methods for evaluating this compound and related phenylglycine derivatives.
Synthesis of Phenylglycine Derivatives
Synthesis of (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) - A Representative Protocol
The synthesis of MCPG can be achieved from 4-cyanophenyl methyl ketone in a two-step process.[2]
Step 1: Formation of the hydantoin
-
A mixture of 4-cyanophenyl methyl ketone, ammonium carbonate, and sodium cyanide in aqueous ethanol is heated.
-
This reaction forms the hydantoin derivative, 4-(R,S)-(4-cyanophenyl)-4-methyl-2,5-dioxoimidazolidine.
Step 2: Hydrolysis to the amino acid
-
The resulting hydantoin is hydrolyzed under strong acidic conditions (e.g., concentrated HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 192 hours).[2]
-
This step hydrolyzes both the hydantoin ring and the nitrile group to yield (RS)-α-methyl-4-carboxyphenylglycine (MCPG).
Note on this compound Synthesis: The synthesis of this compound would follow a similar pathway, likely starting from a precursor where the carboxylic acid or cyano group is replaced with or converted to a tetrazole ring. The formation of the tetrazole ring can be achieved through various methods, often involving the reaction of a nitrile with an azide source (e.g., sodium azide) in the presence of a Lewis acid.
Synthesis of Phenyl Glycidyl Ether Derivatives
For completeness, and to address the initial query, the synthesis of a phenyl glycidyl ether is presented. These compounds can be used to introduce a reactive epoxide moiety to a phenolic group.
General Protocol for Phenyl Glycidyl Ether Synthesis:
-
Phenol (or a substituted phenol) is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[3][4]
-
The reaction proceeds via the formation of a halohydrin intermediate.
-
Subsequent dehydrochlorination by the base results in the formation of the phenyl glycidyl ether.[4]
-
The reaction can be carried out in a microreactor to improve efficiency and yield.[3]
Mechanism of Action and Signaling Pathways
This compound and related phenylglycine derivatives exert their biological effects primarily by antagonizing metabotropic glutamate receptors.
-
Group I mGluRs (mGluR1, mGluR5): These receptors are coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Group II mGluRs (mGluR2, mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
This compound is a potent antagonist of mGluR2 and mGluR3.[2] By blocking these receptors, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels. This can have significant downstream effects on neuronal function, including the modulation of ion channel activity and neurotransmitter release.
Signaling Pathway of this compound at Group II mGluRs
Quantitative Data
The following table summarizes key quantitative data for this compound and related phenylglycine derivatives as mGluR antagonists.
| Compound | Target | Assay | Value | Reference |
| This compound | mGluR2/3 | Antagonist Activity | Potent antagonist | [2] |
| MPPG | L-AP4-sensitive presynaptic mGluRs | Antagonist Activity | K_D = 9.2 µM | [5] |
| This compound | (1S,3S)-ACPD-sensitive presynaptic mGluRs | Antagonist Activity | K_D = 77 µM | [5] |
| (+)-MCPG | mGluRs linked to PI hydrolysis | Antagonist Activity | K_B = 0.184 mM | [6] |
| (S)-4CPG | mGluR1 | Antagonist Activity | IC_50 = 40 µM | [7] |
| (S)-4CPG | mGluR2 | Agonist Activity | EC_50 = 500 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and related phenylglycine derivatives.
Radioligand Binding Assay for mGluR Affinity
This protocol is adapted for determining the binding affinity of a test compound like this compound to mGluR2 or mGluR3.
Objective: To determine the dissociation constant (K_i) of this compound for mGluR2/3.
Materials:
-
Membrane preparations from cells expressing recombinant human mGluR2 or mGluR3.
-
Radioligand, e.g., [³H]-LY341495 (a potent group II mGluR antagonist).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its K_d, and varying concentrations of the test compound (this compound).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value for this compound is determined by non-linear regression analysis of the competition binding data.
-
The K_i value is calculated from the IC₅₀ using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
cAMP Accumulation Assay for Functional Antagonism
This protocol measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist potency of this compound at mGluR2/3.
Materials:
-
CHO or HEK293 cells stably expressing mGluR2 or mGluR3.
-
Forskolin (an adenylyl cyclase activator).
-
A group II mGluR agonist (e.g., LY354740).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and a fixed concentration of the mGluR agonist (to inhibit cAMP production).
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
The antagonist effect of this compound will be observed as a reversal of the agonist-induced decrease in cAMP levels.
-
Generate a dose-response curve for this compound and calculate its IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol can be used to assess the effect of this compound on neuronal activity.
Objective: To measure the effect of this compound on agonist-induced changes in membrane currents in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons).
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular solution (ACSF) containing standard physiological ion concentrations.
-
Intracellular solution for the patch pipette.
-
mGluR agonist and this compound.
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Record baseline neuronal activity.
-
Apply a group II mGluR agonist to the bath and record the change in membrane potential or holding current.
-
Wash out the agonist.
-
Apply this compound to the bath for a pre-incubation period.
-
Co-apply the agonist and this compound and record the response.
-
A successful antagonism by this compound will be observed as a reduction or complete block of the agonist-induced electrophysiological response.
Experimental Workflow Diagram
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. alpha-Methyl-4-carboxyphenylglycine|lookchem [lookchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absolute configuration of (+)-alpha-methyl-4-carboxyphenylglycine (MCPG), a metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Metabotropic Glutamate Receptors: A Technical Guide for Researchers
December 8, 2025
Abstract
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] As the primary excitatory neurotransmitter in the brain, glutamate's actions are in part mediated by these receptors, making them attractive targets for therapeutic intervention in a wide range of neurological and psychiatric disorders.[2] This technical guide provides an in-depth overview of the foundational research on mGluRs, with a focus on their classification, structure, signaling pathways, and the experimental methodologies used to study them. Detailed experimental protocols for key assays are provided, and quantitative data on ligand binding affinities are summarized for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Metabotropic Glutamate Receptors
Metabotropic glutamate receptors are Class C GPCRs that, unlike their ionotropic counterparts, do not form ion channels.[1] Instead, they modulate neuronal activity and synaptic transmission through the activation of intracellular second messenger systems.[1] There are eight subtypes of mGluRs (mGluR1-8), which are further classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.[1]
These receptors are involved in a variety of physiological processes, including learning, memory, anxiety, and pain perception.[3] Their dysfunction has been implicated in numerous CNS disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, anxiety, and depression, making them a significant focus of drug discovery efforts.[2]
Classification and Structure
The eight mGluR subtypes are categorized into three distinct groups:
-
Group I: Includes mGluR1 and mGluR5. They are primarily coupled to Gαq/11 proteins and their activation leads to the stimulation of phospholipase C (PLC).[1][2]
-
Group II: Comprises mGluR2 and mGluR3. These receptors are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
-
Group III: Consists of mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II, these receptors are also coupled to Gαi/o and inhibit adenylyl cyclase.[1]
Structurally, mGluRs are characterized by a large extracellular N-terminal domain, which contains the glutamate binding site often referred to as a "Venus flytrap" domain.[1] This is connected to a heptahelical transmembrane domain, which is responsible for G-protein coupling, and an intracellular C-terminal domain.[1] A critical feature of mGluRs is that they function as obligate dimers, a characteristic essential for their activation.
Signaling Pathways
The activation of mGluRs by glutamate initiates a cascade of intracellular signaling events that ultimately modulate neuronal function. The specific pathways activated depend on the mGluR group.
Group I mGluR Signaling
Group I mGluRs, upon binding glutamate, activate the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated Ca2+, activates protein kinase C (PKC). These signaling events can lead to the modulation of ion channels, gene expression, and synaptic plasticity.[1][2][4]
Caption: Group I mGluR signaling cascade.
Group II and III mGluR Signaling
Group II and III mGluRs are coupled to the Gαi/o protein. Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC), which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[1]
Caption: Group II/III mGluR signaling cascade.
Quantitative Data on Ligand Binding
The following tables summarize the binding affinities (Ki) of various orthosteric and allosteric modulators for different mGluR subtypes. This data is crucial for selecting appropriate pharmacological tools for in vitro and in vivo studies.
Table 1: Orthosteric Ligand Binding Affinities (Ki in nM)
| Compound | mGluR1 | mGluR2 | mGluR3 | mGluR4 | mGluR5 | mGluR6 | mGluR7 | mGluR8 |
| L-Glutamate | 330 | 380 | 270 | 120 | 180 | 30 | 1100 | 40 |
| (S)-3,5-DHPG | 2,700 | >100,000 | >100,000 | >100,000 | 1,200 | >100,000 | >100,000 | >100,000 |
| LY354740 | >100,000 | 21 | 16 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |
| L-AP4 | >100,000 | >10,000 | >10,000 | 9 | >100,000 | 4 | 2000 | 11 |
| LY341495 | 18 | 1.6 | 1.9 | 160 | 1100 | 230 | 9900 | 300 |
Data compiled from various sources. Actual values may vary depending on experimental conditions.
Table 2: Allosteric Modulator Binding Affinities (Ki in nM)
| Compound | Type | Target | Ki (nM) |
| MPEP | NAM | mGluR5 | 2.6 |
| MTEP | NAM | mGluR5 | 1.8 |
| CPCCOEt | NAM | mGluR1 | 6.8 |
| VU0092273 | PAM | mGluR5 | 180 |
| VU0155094 | PAM | Group III | ~1,000-10,000 |
| AMN082 | Allosteric Agonist | mGluR7 | 130 |
NAM: Negative Allosteric Modulator; PAM: Positive Allosteric Modulator. Data compiled from various sources.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize mGluR function and pharmacology.
Radioligand Binding Assay
This assay is used to determine the affinity and density of receptors in a given tissue or cell preparation.[5][6]
Objective: To measure the binding of a radiolabeled ligand to mGluRs.
Materials:
-
Cell membranes or tissue homogenates expressing the mGluR of interest.
-
Radioligand (e.g., [3H]MPEP for mGluR5).
-
Unlabeled competing ligand.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.[2][7]
-
Incubation: In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of the unlabeled competitor, and the membrane preparation. Incubate at a specific temperature for a set time to reach equilibrium.[2][5]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.[2][5][7]
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vitro Electrophysiology
Electrophysiological recordings from brain slices are used to assess the effects of mGluR ligands on synaptic transmission and neuronal excitability.[8][9][10]
Objective: To measure changes in synaptic currents or membrane potential in response to mGluR activation or blockade.
Materials:
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF).
-
Recording chamber and perfusion system.
-
Micromanipulators.
-
Glass microelectrodes.
-
Amplifier and data acquisition system.
-
mGluR ligands.
Protocol:
-
Slice Preparation: Anesthetize the animal and perfuse with ice-cold aCSF. Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) using a vibratome.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp or field potential recordings from the brain region of interest.
-
Drug Application: After establishing a stable baseline recording, apply mGluR agonists, antagonists, or allosteric modulators to the perfusion solution.
-
Data Acquisition and Analysis: Record synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) or changes in membrane potential before, during, and after drug application. Analyze the data to determine the effect of the ligand on neuronal activity.
Caption: Workflow for in vitro electrophysiology.
Intracellular Calcium Mobilization Assay
This cell-based assay is used to measure the activation of Gq-coupled mGluRs (Group I) by monitoring changes in intracellular calcium concentration.[3]
Objective: To quantify the potency and efficacy of Group I mGluR agonists and allosteric modulators.
Materials:
-
HEK293 cells stably expressing the mGluR of interest (e.g., mGluR5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection.
Protocol:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.[3]
-
Dye Loading: Load the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.[3]
-
Compound Addition: Add the test compounds (agonists, antagonists, or allosteric modulators) to the wells.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence, then inject an agonist (e.g., glutamate) and immediately record the change in fluorescence intensity over time.[3]
-
Data Analysis: Determine the peak fluorescence response for each well. For agonists, plot the response against the log of the concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log of the concentration to determine the IC50.
Caption: Workflow for an intracellular calcium mobilization assay.
Conclusion
Metabotropic glutamate receptors are critical modulators of synaptic function in the CNS and represent a promising class of targets for the development of novel therapeutics for a variety of neurological and psychiatric disorders. A thorough understanding of their classification, signaling pathways, and the experimental techniques used to study them is essential for researchers in this field. This guide provides a foundational overview of these core aspects, offering detailed protocols and summarized quantitative data to facilitate further research and drug discovery efforts. The continued investigation into the complex biology of mGluRs holds great promise for advancing our understanding of brain function and for the development of new and more effective treatments for brain disorders.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MTPG in In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (RS)-alpha-methyl-4-tetrazolylphenylglycine (MTPG), a metabotropic glutamate receptor (mGluR) antagonist, in in vitro electrophysiology studies. While this compound is a potent antagonist, particularly for (1S,3S)-ACPD-sensitive presynaptic mGluRs, the more extensively studied analog, (RS)-α-methyl-4-carboxyphenylglycine (MCPG), will also be referenced to provide a broader context for its application in investigating synaptic plasticity and neuronal excitability.
Introduction
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and plasticity. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. This compound and MCPG are broad-spectrum antagonists primarily targeting Group I and II mGluRs. These antagonists are invaluable tools for elucidating the role of mGluRs in various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
This compound has been reported to be a more potent antagonist than MCPG for (1S,3S)-ACPD-sensitive presynaptic mGluRs.[1] Both compounds are widely used to investigate the involvement of mGluRs in physiological and pathological processes in the central nervous system.
Data Presentation
The following tables summarize the quantitative effects of MCPG, a close analog of this compound, on synaptic plasticity in in vitro electrophysiology experiments. Data for this compound is less prevalent in the literature, but its higher potency at certain receptors suggests that lower concentrations may be effective.
Table 1: Effects of MCPG on Long-Term Potentiation (LTP) in Rodent Hippocampal Slices
| Brain Region | Induction Protocol | MCPG Concentration | Effect on LTP | Reference |
| CA1 | Tetanic stimulation (100 Hz, 1s) | 500 µM | No block of LTP induction | [2] |
| CA1 | Theta-burst stimulation (TBS) | 500 µM | No block of LTP induction | [3] |
| CA1 | 25 Hz/1 s tetanus | Not specified | Prevention of LTP induction | [4] |
| CA1 | High-frequency tetanic stimulation | 0.5 mM | No prevention of LTP induction | [5] |
Table 2: Effects of MCPG on Long-Term Depression (LTD) in Rodent Brain Slices
| Brain Region | Induction Protocol | MCPG Concentration | Effect on LTD | Reference |
| Visual Cortex | Low-frequency stimulation (LFS; 1 Hz) | 0.25–1.0 mM | No effect on LTD magnitude | |
| Perirhinal Cortex | LFS (1 Hz, 200 stimuli) with depolarization | 500 µM | Blocked LTD | [6] |
| Hippocampus CA1 | Low-frequency stimulation (LFS) | Not specified | Did not block LFS-induced LTD | [2] |
Signaling Pathways
This compound and MCPG act by antagonizing mGluRs, thereby inhibiting their downstream signaling cascades. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC). Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
mGluR Antagonist Signaling Pathway
Experimental Protocols
The following are detailed protocols for the preparation of acute brain slices and the application of this compound/MCPG for patch-clamp and field potential recordings.
Protocol 1: Preparation of Acute Brain Slices
This protocol describes a common method for preparing acute brain slices from rodents.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF
-
Vibratome or tissue chopper
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee protocols.
-
Perfuse the animal transcardially with ice-cold cutting solution to clear the blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage and begin slicing at the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.
Brain Slice Preparation Workflow
Protocol 2: Field Potential Recording with this compound/MCPG Application
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and applying this compound or MCPG to study its effects on synaptic plasticity.
Materials:
-
Prepared acute brain slices
-
Recording chamber with perfusion system
-
aCSF
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound or MCPG stock solution
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Position the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and the recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To apply the antagonist, switch the perfusion to aCSF containing the desired concentration of this compound or MCPG. Allow the drug to perfuse for at least 15-20 minutes to ensure equilibration in the tissue before inducing plasticity.
-
Induce LTP or LTD using an appropriate stimulation protocol (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).
-
Continue recording for at least 60 minutes post-induction to observe the effect of the antagonist on the maintenance of synaptic plasticity.
-
A washout period with standard aCSF can be performed to assess the reversibility of the drug's effects.
Protocol 3: Whole-Cell Patch-Clamp Recording with this compound/MCPG Application
This protocol details the steps for performing whole-cell patch-clamp recordings to investigate the effects of this compound or MCPG on synaptic currents or neuronal excitability.
Materials:
-
Prepared acute brain slices
-
Recording chamber with perfusion system and microscope
-
Patch pipettes (3-7 MΩ) filled with internal solution
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
This compound or MCPG stock solution
Procedure:
-
Place a brain slice in the recording chamber and identify a target neuron under visual guidance (e.g., DIC microscopy).
-
Approach the neuron with a patch pipette containing the appropriate internal solution and apply positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents - EPSCs) or intrinsic membrane properties.
-
Bath-apply this compound or MCPG by switching the perfusion to aCSF containing the drug.
-
After a 15-20 minute equilibration period, record the changes in synaptic currents or neuronal firing properties.
-
For studies on synaptic plasticity, apply a pairing protocol (e.g., pairing presynaptic stimulation with postsynaptic depolarization) in the presence of the antagonist.
Concluding Remarks
This compound and its analog MCPG are essential pharmacological tools for dissecting the contribution of metabotropic glutamate receptors to synaptic function and plasticity. The provided protocols offer a framework for conducting in vitro electrophysiology experiments to investigate the effects of these antagonists. Researchers should carefully consider the concentration and application time of the antagonist to ensure reliable and interpretable results. The variable effects of these compounds reported in the literature underscore the importance of appropriate experimental design and controls.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Group I and Group II Metabotropic Glutamate Receptors Causes LTD and LTP of Electrical Synapses in the Rat Thalamic Reticular Nucleus | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (S)-MTPG in Rat Hippocampal Slices
Audience: Researchers, scientists, and drug development professionals.
Application Notes
(S)-α-Methyl-4-carboxyphenylglycine, commonly known as (S)-MTPG or MCPG, is a widely used pharmacological tool in neuroscience research. It functions as a competitive, broad-spectrum antagonist for metabotropic glutamate receptors (mGluRs), with primary activity against Group I and Group II mGluRs. In the hippocampus, a brain region critical for learning and memory, mGluRs play a crucial role in modulating synaptic transmission and plasticity. Therefore, MTPG is frequently used in studies involving rat hippocampal slices to investigate the contribution of these receptors to synaptic phenomena such as long-term potentiation (LTP) and long-term depression (LTD).
Mechanism of Action:
Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors. While iGluRs are ligand-gated ion channels responsible for fast synaptic transmission, mGluRs are G-protein coupled receptors that modulate synaptic activity over a slower time course. They are classified into three groups:
-
Group I mGluRs (mGluR1 and mGluR5): Typically located postsynaptically, they couple to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8): These are generally located presynaptically and act as autoreceptors. They couple to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.
This compound acts by competitively blocking the glutamate binding site on Group I and Group II mGluRs, thereby preventing the activation of their downstream signaling pathways.
Applications in Hippocampal Research:
This compound is primarily used to elucidate the role of mGluRs in synaptic plasticity. By applying this compound to hippocampal slices, researchers can assess whether the induction or expression of LTP or LTD is dependent on the activation of mGluRs. However, it is crucial to note that the effects of this compound reported in the literature are highly variable and can be dependent on the specific experimental conditions, such as the LTP induction protocol and slice preparation method[1]. Some studies have reported that this compound blocks LTP induction, while others have found no effect[2][3]. This variability suggests a complex role for mGluRs in synaptic plasticity, which may be contingent on the state of the synapse or the recruitment of different signaling cascades under different conditions[1]. One study has even proposed that this compound's blockade of LTP is due to an agonist action at Group II mGluRs, which would inhibit neurotransmitter release[3].
Quantitative Data Summary
The quantitative effects of this compound on synaptic plasticity in the hippocampus are variable and depend heavily on experimental parameters. The following table summarizes representative findings from the literature.
| Parameter | Experimental Condition | Control Value (% of Baseline) | Value with this compound/MCPG (% of Baseline) | Reference |
| Long-Term Potentiation (LTP) | CA1 region; 1x 100 Hz train; Slices recovered in submersion | >150% (4h post-induction) | ~113 ± 13% (4h post-induction) | [1] |
| LTP | CA1 region; Tetanic stimulation (100 Hz, 1s) or Theta-burst stimulation | Potentiation observed | No significant block of LTP observed | [2] |
| LTP | CA1 region; Tetanic stimulation | Potentiation observed | LTP induction blocked | [3] |
| Long-Term Depression (LTD) | CA1 region; Low-frequency stimulation (LFS) | Depression observed | No significant block of LTD observed | [2] |
Signaling Pathways and Experimental Workflow
Signaling Pathway Modulated by this compound
The following diagram illustrates the primary signaling cascades of Group I and Group II metabotropic glutamate receptors at a hippocampal synapse and indicates the antagonistic action of this compound.
Caption: this compound blocks Group I and Group II mGluRs.
Experimental Workflow for this compound Application
This diagram outlines the typical workflow for an electrophysiology experiment using this compound in hippocampal slices.
Caption: Workflow for this compound electrophysiology.
Experimental Protocols
Protocol 1: Preparation of Acute Rat Hippocampal Slices
This protocol is adapted from standard procedures for preparing viable hippocampal slices for electrophysiology[4][3].
Materials and Solutions:
-
Animal: Male Wistar or Sprague-Dawley rat (postnatal day 20-45).
-
Dissection Tools: Surgical scissors, forceps, scalpel, spatula.
-
Equipment: Vibratome, stereomicroscope, holding chamber, peristaltic pump.
-
Carbogen Gas: 95% O2 / 5% CO2.
-
Sucrose-based Cutting Solution (ice-cold and carbogenated):
-
In mM: 212 Sucrose, 2.6 KCl, 1.25 NaH2PO4, 26 NaHCO3, 5 MgCl2, 2 CaCl2, 10 D-Glucose.
-
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated):
-
In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-Glucose.
-
Procedure:
-
Preparation: Vigorously bubble both the cutting solution and aCSF with carbogen for at least 30 minutes prior to use. Chill the cutting solution on ice.
-
Anesthesia and Decapitation: Anesthetize the rat using approved methods (e.g., isoflurane inhalation or ketamine/xylazine injection) until the tail pinch reflex is absent. Quickly decapitate the animal using a sharp guillotine.
-
Brain Extraction: Rapidly excise the brain and submerge it in the ice-cold, oxygenated cutting solution. All subsequent steps should be performed as quickly as possible to maintain tissue health.
-
Hemisection and Blocking: Place the brain on a chilled filter paper. Remove the cerebellum and make a coronal cut to separate the frontal lobes. Separate the two hemispheres with a scalpel.
-
Slicing: Glue one hemisphere onto the vibratome stage, submerged in ice-cold, oxygenated cutting solution. Set the vibratome to cut transverse slices at a thickness of 300-400 µm.
-
Slice Transfer and Recovery: Using a wide-bore transfer pipette, carefully transfer the slices to a holding chamber containing aCSF continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour at a controlled temperature (e.g., 32-34°C) before starting experiments.
Protocol 2: Electrophysiological Recording and this compound Application
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) from the Schaffer collateral pathway in the CA1 region and applying this compound.
Materials and Solutions:
-
Prepared Hippocampal Slices: From Protocol 1.
-
Electrophysiology Rig: Including amplifier, digitizer, recording chamber, stimulating and recording electrodes, and perfusion system.
-
Recording Electrode: Glass micropipette filled with aCSF (resistance 1-3 MΩ).
-
Stimulating Electrode: Bipolar tungsten electrode.
-
(S)-MTPG Stock Solution: Prepare a concentrated stock solution (e.g., 50 mM in NaOH) and store at -20°C.
-
aCSF with this compound: Prepare fresh on the day of the experiment by diluting the stock solution into aCSF to the final desired concentration (e.g., 500 µM).
Procedure:
-
Slice Placement: Transfer a recovered slice to the recording chamber, which is continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Electrode Positioning: Place the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers. Position the recording electrode in the stratum radiatum of the CA1 region, approximately 200-400 µm away from the stimulating electrode.
-
Baseline Recording: Deliver single baseline stimuli (e.g., 0.05 Hz) at an intensity that elicits an fEPSP of 40-50% of the maximal response. Record a stable baseline for at least 20-30 minutes[5].
-
This compound Application: Switch the perfusion from the control aCSF to the aCSF containing this compound. Allow the slice to equilibrate in the this compound solution for at least 20 minutes before proceeding.
-
Plasticity Induction: After equilibration, induce synaptic plasticity. For LTP, a common protocol is high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second[2][5].
-
Post-Induction Recording: Continue to record the fEPSP responses at the baseline stimulation frequency for at least 60 minutes post-induction to determine the effect of this compound on the expression of plasticity.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the data to the average slope during the baseline recording period. Compare the magnitude of potentiation or depression between control experiments (without this compound) and experiments conducted in the presence of this compound.
References
- 1. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reexamination of the effects of MCPG on hippocampal LTP, LTD, and depotentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Recommended MTPG Concentrations for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing (S)-α-Methyl-4-tetrazolylphenylglycine (MTPG), a potent and selective antagonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3), in various cell culture assays. The provided information is intended to guide researchers in determining optimal this compound concentrations for assessing its effects on cell proliferation, cytotoxicity, and apoptosis. Detailed experimental protocols for key assays and a summary of reported effective concentrations of related mGluR2/3 antagonists are included to facilitate experimental design.
Introduction
(S)-α-Methyl-4-tetrazolylphenylglycine (this compound) is a valuable pharmacological tool for investigating the roles of mGluR2 and mGluR3 in cellular processes. These receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to Gαi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, mGluR2/3 activation can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Given their involvement in diverse physiological and pathological processes, including neuronal function and cancer, the use of selective antagonists like this compound is crucial for elucidating their specific functions.
This guide provides recommended concentration ranges for this compound in common cell culture assays and detailed protocols to ensure reliable and reproducible results.
This compound in Cell Culture: Recommended Concentration Ranges
Direct experimental data on this compound concentrations for a wide range of cell lines and assays remains limited in publicly available literature. However, based on studies utilizing other selective mGluR2/3 antagonists, such as LY341495, a starting concentration range of 10 nM to 100 µM is recommended for exploratory studies.
The optimal concentration of this compound is cell-type dependent and assay-specific. It is crucial to perform a dose-response curve to determine the effective concentration for the specific cell line and experimental conditions.
Table 1: Recommended Starting Concentration Ranges of mGluR2/3 Antagonists for In Vitro Assays
| Antagonist | Cell Line(s) | Assay Type | Effective Concentration Range | Reference |
| LY341495 | Human Glioma Cells | Proliferation | < 100 nM | [1] |
| LY341495 | U87MG Human Glioma Cells | Tumor Growth (in vivo) | Not specified in vitro | [2] |
| MPEP (mGluR5 antagonist) | Laryngeal Cancer Cells | Proliferation | Not specified, weak response | [3] |
Note: This table provides data on related mGluR antagonists to guide initial experimental design with this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound.
Mechanism of Action: mGluR2/3 Signaling Pathway
This compound acts as an antagonist at mGluR2 and mGluR3, blocking the downstream signaling cascades initiated by the binding of the endogenous ligand, glutamate. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP and PKA activity. However, these receptors can also modulate other pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[4][5]
Caption: Simplified signaling pathway of mGluR2/3 and the antagonistic action of this compound.
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays to evaluate the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Experimental workflow for the MTT cell proliferation assay.
Cytotoxicity Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of the mGluR2/3 antagonist this compound in cell culture. By following the recommended concentration ranges and detailed experimental procedures, scientists can obtain reliable and reproducible data on the role of this compound in cell proliferation, cytotoxicity, and apoptosis. It is imperative to perform dose-response experiments for each specific cell line and assay to determine the optimal working concentration of this compound.
References
- 1. Pharmacological blockade of mGlu2/3 metabotropic glutamate receptors reduces cell proliferation in cultured human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGlu Receptors and Cancerous Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of a Neuronal Receptor Family, Metabotropic Glutamate Receptors, in Cancer Development and Progression | MDPI [mdpi.com]
- 5. Frontiers | The role of glutamate receptors in the regulation of the tumor microenvironment [frontiersin.org]
Application Notes and Protocols for MTEP in Neuropharmacology Research
Introduction
MTEP, or 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine, is a potent and highly selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] In the field of neuropharmacology, MTEP serves as a critical research tool for investigating the physiological and pathophysiological roles of mGluR5 in the central nervous system (CNS). Due to its improved selectivity and fewer off-target effects compared to its predecessor MPEP, MTEP is widely utilized in preclinical studies of various neurological and psychiatric disorders, including depression, anxiety, addiction, and neurodegenerative diseases.[1] These application notes provide an overview of MTEP's mechanism of action, its use in various research models, and detailed protocols for its application.
Mechanism of Action
MTEP functions as a negative allosteric modulator of the mGluR5.[2] Metabotropic glutamate receptors, including mGluR5, are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity.[3] Activation of mGluR5 by its endogenous ligand, glutamate, initiates intracellular signaling cascades, primarily through the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
MTEP binds to an allosteric site on the mGluR5, distinct from the glutamate binding site, and induces a conformational change that prevents the receptor from being activated by glutamate. This blockade of mGluR5 signaling has been shown to modulate the function of other neurotransmitter systems, most notably the N-methyl-D-aspartate (NMDA) receptor. The interaction between mGluR5 and NMDA receptors is complex and can be both synergistic and antagonistic depending on the specific neuronal circuit and physiological context.[2]
Data Presentation
In Vitro Binding Affinity and Potency
| Parameter | Species | Cell Type/Preparation | Value | Reference |
| IC50 (mGluR5) | Rat | Cortical Neurons (CHPG-induced PI hydrolysis) | ~0.02 µM | [3] |
| IC50 ([3H]methoxymethyl-MTEP displacement) | Human | Recombinant mGluR5 | Low nanomolar range | [3] |
In Vivo Efficacy in Animal Models
| Animal Model | Species | MTEP Dose Range (mg/kg, i.p.) | Observed Effects | Reference |
| Depression (Forced Swim Test) | Rat | 10 | No significant effect | [4] |
| Depression (Tail Suspension Test) | Mouse | 0.3 - 3 | Dose-dependent decrease in immobility time | [5] |
| Anxiety (Social Interaction Test) | Rat | 1.0 - 10.0 | Dose-dependent induction of social isolation | [6] |
| Cocaine Addiction (Reinstatement of Cocaine Seeking) | Rat | 0.01 - 1.0 | Attenuation of cocaine priming- and cue-induced reinstatement | [7] |
| Epilepsy (Lithium-Pilocarpine Model) | Rat | Not specified | Neuroprotective effect, but did not prevent spontaneous recurrent seizures | [8][9] |
| Astroglial Degeneration Model of Depression | Rat | 10 | Prevented behavioral changes and decrease in GFAP levels | [4] |
Mandatory Visualization
Caption: MTEP signaling pathway.
Caption: General experimental workflow for MTEP.
Experimental Protocols
Protocol 1: In Vitro Phosphoinositide (PI) Hydrolysis Assay
This protocol is used to determine the functional antagonism of MTEP at the mGluR5 by measuring the inhibition of agonist-induced IP accumulation.
Materials:
-
Primary cortical neuronal cultures or a cell line stably expressing mGluR5
-
Culture medium
-
[³H]-myo-inositol
-
Assay buffer (e.g., HEPES-buffered saline)
-
mGluR5 agonist (e.g., CHPG)
-
MTEP
-
LiCl
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in appropriate multi-well plates and grow to confluency.
-
Incubate the cells with culture medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay:
-
Wash the cells with assay buffer to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with assay buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add MTEP at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Stimulate the cells by adding the mGluR5 agonist CHPG at a concentration known to elicit a submaximal response (e.g., EC₈₀).
-
Incubate for an appropriate time (e.g., 30-60 minutes) to allow for IP accumulation.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M).
-
Incubate on ice for 30 minutes to lyse the cells.
-
Neutralize the lysates with KOH.
-
Apply the neutralized lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with formic acid (e.g., 1 M).
-
Add the eluate to scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response at each MTEP concentration.
-
Determine the IC₅₀ value of MTEP by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol 2: In Vivo Administration of MTEP in a Rodent Model of Depression (Forced Swim Test)
This protocol describes the intraperitoneal (i.p.) administration of MTEP to assess its antidepressant-like effects in mice using the forced swim test.
Materials:
-
MTEP
-
Vehicle (e.g., 0.9% saline with a small percentage of DMSO and Tween 80 to aid solubility)
-
Male C57BL/6J mice
-
Forced swim test apparatus (a transparent cylinder filled with water)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation and Handling:
-
House the mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the mice to acclimate to the facility for at least one week before the experiment.
-
Handle the mice for several days prior to testing to reduce stress.
-
-
MTEP Preparation and Administration:
-
Prepare a stock solution of MTEP in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in saline to the desired final concentrations (e.g., 0.3, 1, and 3 mg/kg). Ensure the final vehicle composition is consistent across all groups.
-
Administer MTEP or vehicle via i.p. injection at a volume of 10 mL/kg body weight.
-
-
Forced Swim Test:
-
30-60 minutes after MTEP or vehicle administration, place each mouse individually into the swim cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
The test duration is typically 6 minutes.
-
Record the entire session using a video camera.
-
-
Behavioral Analysis:
-
Score the last 4 minutes of the 6-minute test session.
-
The primary behavioral measure is immobility time, defined as the time the mouse remains floating with only minor movements necessary to keep its head above water.
-
Scoring can be done manually by a trained observer blinded to the treatment conditions or using automated video tracking software.
-
-
Data Analysis:
-
Compare the immobility time between the MTEP-treated groups and the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to determine the significance of any observed differences. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
References
- 1. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effect of the mGluR5 antagonist MTEP in an astroglial degeneration model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential antidepressant-like effect of MTEP, a potent and highly selective mGluR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective mGlu5 receptor antagonist MTEP, similar to NMDA receptor antagonists, induces social isolation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium-Pilocarpine Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Revolutionizing Genotoxicity Assessment: A High-Throughput, Multi-Parametric Approach
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. | Semantic Scholar [semanticscholar.org]
- 6. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocommerce.ru [biocommerce.ru]
- 8. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 9. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. academic.oup.com [academic.oup.com]
- 12. dovepress.com [dovepress.com]
- 13. youtube.com [youtube.com]
- 14. tripod.nih.gov [tripod.nih.gov]
- 15. licorbio.com [licorbio.com]
- 16. Profiling Dose-Dependent Activation of p53-Mediated Signaling Pathways by Chemicals with Distinct Mechanisms of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Studying Presynaptic Glutamate Receptors Using (S)-α-Methyl-4-carboxyphenylglycine (MTPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-α-Methyl-4-carboxyphenylglycine (MTPG), also commonly referred to as MCPG, is a competitive antagonist of metabotropic glutamate receptors (mGluRs). It has been instrumental in elucidating the role of these receptors in modulating synaptic transmission and plasticity. Presynaptic mGluRs, in particular, are key regulators of neurotransmitter release. This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool to investigate the function of presynaptic glutamate receptors.
Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways.[1] Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC).[2][3] In contrast, Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6-8) receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase activity.[3] Presynaptic mGluRs, predominantly from Group II and III, act as autoreceptors to inhibit glutamate release, thereby providing a negative feedback mechanism to control synaptic strength.[1] this compound's ability to antagonize these receptors makes it an invaluable tool for studying these presynaptic regulatory mechanisms.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding the potency of this compound at various mGluR subtypes and its effects on presynaptic functions.
| This compound (MCPG) Potency at mGluR Subtypes | |
| Receptor Subtype | IC50 (µM) |
| mGluR1 | 20 - 500 |
| mGluR2 | 20 - 500 |
| mGluR5 | 200 - 1000 |
| mGluR3, 4, 6, 7, 8 | > 1000 (little to no antagonist activity) |
Note: IC50 values can vary depending on the experimental preparation and assay conditions.
| Effect of mGluR Ligands on Presynaptic Glutamate Release | ||
| Ligand (Concentration) | Effect on Evoked EPSC Amplitude | Effect on mEPSC Frequency |
| Group II mGluR Agonist (e.g., LY354740, 1 µM) | Inhibition | Inhibition |
| This compound (MCPG) (500 µM) | No effect on basal EPSC amplitude | No effect on basal mEPSC frequency |
| This compound (MCPG) + Group II Agonist | Blocks the inhibitory effect of the agonist | Blocks the inhibitory effect of the agonist |
This table illustrates the typical effects observed. Specific quantitative values for this compound's reversal of agonist-induced depression can be determined using the protocols outlined below.
Signaling Pathways and Experimental Workflows
Presynaptic mGluR Signaling Pathways
The following diagrams illustrate the signaling pathways of presynaptic Group I and Group II/III metabotropic glutamate receptors and the point of intervention for this compound.
Caption: Signaling pathway of presynaptic Group I mGluRs.
Caption: Signaling pathway of presynaptic Group II/III mGluRs.
Experimental Workflow for Electrophysiological Recording
The following diagram outlines a typical workflow for investigating the effect of this compound on presynaptic glutamate release using whole-cell patch-clamp electrophysiology.
Caption: Electrophysiology experimental workflow.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices
This protocol is designed to measure the effect of this compound on evoked excitatory postsynaptic currents (EPSCs) and paired-pulse facilitation (PPF), an indicator of changes in presynaptic release probability.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF):
-
Standard Recording aCSF (in mM): 127 NaCl, 1.0 KCl, 1.2 KH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, 1.3 MgCl2.[4] Bubble with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use. The pH should be 7.4.[5][6]
-
Cutting Solution (High Mg2+, Low Ca2+): Similar to recording aCSF but with higher MgCl2 (e.g., 7 mM) and lower CaCl2 (e.g., 0.5 mM) to reduce excitotoxicity during slicing.
-
-
Intracellular Solution (for patch pipette):
-
K-Gluconate based (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.[7] Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
(S)-α-Methyl-4-carboxyphenylglycine (this compound)
-
mGluR agonist (optional, e.g., L-CCG-I or DCG-IV)
-
Standard electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus or cortex) using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 32-34°C.
-
Visualize neurons using DIC optics and establish a whole-cell patch-clamp recording from a target neuron.
-
Record in voltage-clamp mode, holding the neuron at -70 mV to isolate AMPA receptor-mediated EPSCs.
-
-
Experimental Protocol:
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for a CA1 pyramidal neuron).
-
Baseline Recording: Deliver paired electrical pulses (e.g., 50 ms inter-pulse interval) every 20 seconds to evoke EPSCs. Record a stable baseline for 10-20 minutes.
-
This compound Application: Bath apply this compound at the desired concentration (e.g., 500 µM) and record for another 20-30 minutes.
-
(Optional) Agonist Application: In the continued presence of this compound, co-apply an mGluR agonist to confirm that this compound is blocking the agonist's effect.
-
Washout: Perfuse with standard aCSF to wash out the drugs and record the recovery of synaptic transmission.
-
-
Data Analysis:
-
Measure the amplitude of the first EPSC (EPSC1) and the second EPSC (EPSC2) for each pair of pulses.
-
Calculate the Paired-Pulse Ratio (PPR) as EPSC2/EPSC1.
-
Compare the average EPSC1 amplitude and PPR during baseline, in the presence of this compound, and during washout. An increase in PPR is indicative of a decrease in presynaptic release probability.
-
Protocol 2: Measurement of Presynaptic Calcium Influx
This protocol describes how to use fluorescent calcium indicators to measure changes in presynaptic calcium concentration in response to this compound application.
Materials:
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or a genetically encoded indicator like GCaMP)
-
Pluronic F-127 (for AM ester dyes)
-
Imaging setup with a fluorescence microscope and a camera capable of rapid image acquisition.
-
Solutions and equipment as described in Protocol 1.
Procedure:
-
Indicator Loading:
-
For AM ester dyes: Incubate the brain slice in aCSF containing the calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 for 30-60 minutes at 32-34°C.
-
For genetically encoded indicators: This requires prior expression of the indicator in the neurons of interest via viral transduction or in transgenic animals.
-
-
Imaging:
-
Transfer the slice to the recording chamber on the microscope.
-
Identify a region of interest (ROI) corresponding to presynaptic terminals.
-
Stimulate the afferent pathway to evoke action potentials and subsequent calcium influx into the presynaptic terminals.
-
Acquire a time-series of fluorescence images before, during, and after stimulation.
-
-
Experimental Protocol:
-
Record baseline-stimulated calcium transients.
-
Bath apply this compound and repeat the stimulation and imaging.
-
(Optional) Co-apply an mGluR agonist with this compound.
-
Wash out the drugs and record recovery.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) from baseline (F) for each ROI.
-
Calculate the relative fluorescence change (ΔF/F).
-
Compare the peak ΔF/F of the calcium transients under control conditions and in the presence of this compound. A change in the amplitude of the calcium transient reflects a modulation of presynaptic calcium influx.
-
Conclusion
This compound is a versatile pharmacological tool for investigating the role of presynaptic metabotropic glutamate receptors in the regulation of neurotransmitter release. By employing the protocols and understanding the signaling pathways detailed in these application notes, researchers can effectively dissect the contribution of presynaptic mGluRs to synaptic function and plasticity. The provided quantitative data and diagrams serve as a valuable resource for designing and interpreting experiments aimed at understanding the complex modulation of glutamatergic neurotransmission.
References
- 1. Calcium imaging (Chapter 10) - Handbook of Neural Activity Measurement [cambridge.org]
- 2. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paired-pulse modulation at individual GABAergic synapses in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 5. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 6. precisionary.com [precisionary.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for MTPG Administration in In Vivo Neuroscience Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTPG (α-methyl-L-tryptophan-L-glutamate) is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. By antagonizing mGluR2/3, this compound can increase synaptic glutamate concentrations, making it a valuable tool for investigating the role of these receptors in synaptic plasticity, neurotransmission, and various neurological and psychiatric disorders. These application notes provide detailed protocols for the preparation and in vivo administration of this compound for neuroscience research, as well as example experimental applications.
Data Presentation
Table 1: this compound (a-methyl-L-tryptophan-L-glutamate) Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N₃O₆ | Inferred |
| Molecular Weight | 363.37 g/mol | Inferred |
| Receptor Target | mGluR2 and mGluR3 Antagonist | [1] |
| In Vivo Stability | Potentially subject to metabolic degradation | [2][3] |
| Solubility | Poorly soluble in aqueous solutions | Inferred |
Table 2: Example Dosing for Intracerebroventricular (ICV) Administration in Mice
| Parameter | Recommended Range | Notes |
| Concentration | 1-10 mM | To be determined empirically through dose-response studies. |
| Injection Volume | 1-5 µL | Dependent on the size of the ventricle and desired spread. |
| Infusion Rate | 0.5-1 µL/min | Slow infusion minimizes pressure-related tissue damage. |
| Vehicle | aCSF with ≤5% DMSO | Ensure final DMSO concentration is non-toxic. |
Experimental Protocols
Protocol 1: this compound Solution Preparation for In Vivo Administration
Objective: To prepare a sterile this compound solution suitable for intracerebroventricular (ICV) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Artificial cerebrospinal fluid (aCSF), sterile and filtered (0.22 µm)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Initial Dissolution in DMSO: Add a minimal volume of sterile DMSO to the this compound powder to create a concentrated stock solution. Vortex thoroughly. Gentle warming or sonication may aid in dissolution. Note: The final concentration of DMSO in the injectate should be kept as low as possible (ideally ≤5%) to minimize neurotoxicity.
-
Dilution in aCSF: Slowly add the this compound-DMSO stock solution to the sterile aCSF while vortexing to prevent precipitation.
-
Final Concentration Adjustment: Adjust the final volume with aCSF to achieve the desired working concentration.
-
Sterile Filtration: It is recommended to filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility, although this may not be feasible for very small volumes.
-
Storage: Prepared solutions should be used immediately. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage, aliquots can be stored at -20°C or -80°C, but stability should be validated.[4][5]
Protocol 2: Intracerebroventricular (ICV) Cannula Implantation and this compound Injection in Mice
Objective: To surgically implant a guide cannula into the lateral ventricle of a mouse for subsequent this compound injection.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
-
Hamilton syringe with injection needle
-
Prepared this compound solution
Procedure:
Part A: Cannula Implantation Surgery
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane and administer a pre-operative analgesic as per approved institutional animal care protocols.[6][7]
-
Stereotaxic Placement: Secure the anesthetized mouse in a stereotaxic frame. Ensure the head is level.[6][7]
-
Surgical Preparation: Shave the fur on the head and sterilize the surgical area with an appropriate antiseptic.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clean the bregma landmark on the skull.
-
Craniotomy: Using the stereotaxic coordinates for the lateral ventricle (e.g., for C57BL/6 mice: AP -0.5 mm, ML ±1.0 mm from bregma), drill a small hole through the skull.[8]
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth (e.g., DV -2.2 mm from the skull surface).[7]
-
Fixation: Secure the cannula to the skull using dental cement.
-
Dummy Cannula Insertion: Insert a dummy cannula to keep the guide cannula patent.
-
Suturing and Post-operative Care: Suture the scalp incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animal to recover for at least one week before any injections.[9]
Part B: this compound Injection
-
Animal Handling: Gently restrain the mouse.
-
Dummy Cannula Removal: Remove the dummy cannula from the guide cannula.
-
Injection Needle Insertion: Insert the injection needle (connected to a Hamilton syringe filled with this compound solution) into the guide cannula, extending slightly beyond the tip of the guide.
-
Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min).[6]
-
Post-Infusion Period: Leave the injection needle in place for a few minutes after infusion to allow for diffusion and prevent backflow.
-
Dummy Cannula Replacement: Withdraw the injection needle and replace the dummy cannula.
-
Monitoring: Return the animal to its home cage and monitor for any adverse effects.
Protocol 3: In Vivo Microdialysis for Measuring Extracellular Glutamate Following this compound Administration
Objective: To measure changes in extracellular glutamate levels in a specific brain region following ICV administration of this compound.
Materials:
-
Mouse with implanted ICV and microdialysis probes
-
Microdialysis pump and fraction collector
-
Prepared this compound solution
-
HPLC system for glutamate analysis
Procedure:
-
Probe Implantation: In an anesthetized mouse with a pre-implanted ICV cannula, implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Baseline Collection: Perfuse the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 60-90 minutes.[1][10][11]
-
This compound Administration: Administer this compound via the ICV cannula as described in Protocol 2.
-
Post-Injection Collection: Continue to collect dialysate samples for a designated period post-injection (e.g., 2-3 hours).
-
Sample Analysis: Analyze the glutamate concentration in the collected dialysate samples using a suitable method such as HPLC with fluorescence detection.[12]
-
Data Analysis: Express the post-injection glutamate levels as a percentage of the baseline levels.
Protocol 4: In Vivo Electrophysiology to Assess the Effect of this compound on Synaptic Plasticity
Objective: To record synaptic activity and plasticity (e.g., long-term potentiation, LTP) in a specific brain region following this compound administration.
Materials:
-
Anesthetized or freely moving mouse with an implanted ICV cannula and recording/stimulating electrodes
-
Electrophysiology recording setup (amplifier, digitizer, etc.)
-
Stimulator
Procedure:
-
Electrode Implantation: In an anesthetized mouse with a pre-implanted ICV cannula, implant stimulating and recording electrodes in the desired brain region and pathway (e.g., Schaffer collaterals and CA1 of the hippocampus).
-
Baseline Recording: Record baseline synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) to test stimuli.[13][14][15]
-
This compound Administration: Administer this compound via the ICV cannula.
-
Post-Administration Recording: Continue to record synaptic responses to assess the effect of this compound on basal synaptic transmission.
-
Induction of Plasticity: Apply a high-frequency stimulation (HFS) protocol to induce LTP.
-
Post-HFS Recording: Record synaptic responses for at least 60 minutes following HFS to measure the magnitude and stability of LTP.
-
Data Analysis: Compare the magnitude of LTP in this compound-treated animals to vehicle-treated controls.
Visualizations
Caption: this compound signaling pathway.
Caption: this compound experimental workflow.
Caption: Logical relationships of this compound's effects.
References
- 1. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution Stability and Storage effect on Selected Metallodrugs: A Multi-Technique Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracerebral Cannula Implantation in Mouse: A Proposed Method to Assess Glioblastoma Invasiveness and Serial Locoregional Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of extracellular glutamate measured by cerebral microdialysis in severe traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 14. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling and storage procedures for MTPG powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and use of MTPG ((RS)-α-Methyl-4-tetrazolylphenylglycine) powder in a research setting. This compound is a selective antagonist for group II and group III metabotropic glutamate receptors (mGluRs), making it a valuable tool in neuroscience research.[1][2][3]
Section 1: Product Information and Specifications
| Property | Value | Reference |
| Chemical Name | (RS)-α-Methyl-4-tetrazolylphenylglycine | [1][2][3] |
| Synonyms | This compound | [1][2][3] |
| CAS Number | 169209-66-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁N₅O₂ | [1][2][3] |
| Molecular Weight | 233.23 g/mol | [1][2][3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble to 100 mM in 1eq. NaOH | [1] |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard, it is essential to follow good laboratory practices to minimize exposure.[2]
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be worn if exposure limits are exceeded or irritation is experienced, especially when handling larger quantities or if dust is generated. | To prevent inhalation of the powder.[2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental spills. |
Handling Procedures
-
Ventilation: Handle this compound powder in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
-
Avoid Dust Formation: Minimize the creation of dust when weighing or transferring the powder.
-
Personal Hygiene: Wash hands thoroughly after handling the powder, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Section 3: Storage Procedures
Proper storage of this compound powder is crucial to maintain its stability and efficacy.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (2-8°C). For long-term storage, desiccate at -20°C. | To prevent degradation. |
| Container | Keep in a tightly closed, properly labeled container. | To prevent contamination and moisture absorption.[2] |
| Environment | Store in a dry, cool, and well-ventilated place away from direct sunlight and strong oxidizing agents.[2] | To maintain chemical stability.[2] |
Section 4: Spill and Disposal Procedures
Spill Cleanup
In the event of a spill:
-
Restrict Access: Prevent personnel from entering the spill area.
-
Wear PPE: Don the appropriate PPE as outlined in Section 2.1.
-
Containment: Cover the powder spill with a plastic sheet or tarp to minimize the spread of dust.[2]
-
Cleanup: Carefully sweep or scoop up the spilled material into a designated waste container. Avoid creating dust. For residual powder, dampen a cloth or paper towel and wipe the area.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Place all contaminated materials, including PPE, into a sealed bag or container for proper disposal.
Waste Disposal
Dispose of this compound powder and any contaminated waste in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines.
Section 5: Experimental Protocols
This compound is primarily used as an antagonist of group II/III mGluRs in neuroscience research, particularly in electrophysiology and neuropharmacology studies.
Preparation of Stock Solutions
Due to its solubility properties, a stock solution of this compound is typically prepared in a basic solution.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH)
-
Sterile deionized water or desired buffer (e.g., ACSF for electrophysiology)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 100 mM stock solution, add a volume of 1 M NaOH equivalent to the molar amount of this compound to achieve a 1:1 molar ratio (1eq. NaOH).
-
Add sterile deionized water or buffer to reach the final desired volume.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming may aid in dissolution.
-
Adjust the pH of the final solution to the desired physiological range (typically 7.2-7.4) using HCl or NaOH as needed.
-
Sterile filter the stock solution through a 0.22 µm syringe filter if it will be used in cell culture or in vivo applications.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. It is not recommended to store the solution for long periods.[1]
Application in Brain Slice Electrophysiology
This compound can be used to block the effects of group II/III mGluR activation on synaptic transmission and neuronal excitability in acute brain slices.
Materials:
-
Acute brain slices prepared using standard methods.[4]
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
This compound stock solution (prepared as in 5.1).
-
Electrophysiology recording setup (e.g., patch-clamp or field potential recording).
Protocol:
-
Prepare acute brain slices from the desired brain region of the experimental animal.[4]
-
Allow the slices to recover in oxygenated aCSF for at least 1 hour before recording.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain a stable baseline recording of the desired synaptic event (e.g., excitatory postsynaptic potentials/currents).
-
To apply this compound, dilute the stock solution into the aCSF to the final desired working concentration (typically in the micromolar range).
-
Switch the perfusion to the this compound-containing aCSF and record the changes in synaptic activity. The effects of this compound will be observed as a blockade of the actions of group II/III mGluR agonists.
Section 6: Signaling Pathway
This compound acts as an antagonist at group II (mGluR2, mGluR3) and group III (mGluR4, mGluR6, mGluR7, mGluR8) metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gαi/o subunit.
This compound Antagonism of Group II/III mGluR Signaling
Caption: this compound blocks Group II/III mGluR activation.
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for electrophysiological studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate antagonist, MCPG, treatment of traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
MTPG as a Pharmacological Tool for mGluR Antagonism: Application Notes and Protocols
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] These receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways.[3][4] Group II, which includes mGluR2 and mGluR3 subtypes, is of significant interest in neuroscience research due to its involvement in synaptic plasticity and its potential as a therapeutic target for neurological and psychiatric disorders.[5] MTPG ((RS)-α-Methyl-4-tetrazolylphenylglycine) has emerged as a potent and selective antagonist for Group II mGluRs, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of mGluR2 and mGluR3.[6]
This document provides detailed application notes and experimental protocols for the use of this compound in research settings, aimed at researchers, scientists, and drug development professionals.
This compound Pharmacological Profile
This compound is a competitive antagonist that acts at the orthosteric binding site of Group II metabotropic glutamate receptors. Its utility as a research tool is underscored by its selectivity for mGluR2 and mGluR3 over other mGluR subtypes.
Quantitative Data for Group II mGluR Ligands
The following table summarizes the pharmacological data for this compound and other commonly used Group II mGluR antagonists. This allows for a comparative assessment of their potency and selectivity.
| Compound | Target | Action | Potency (IC₅₀/Kₑ) | Application Notes |
| This compound | mGluR2, mGluR3 | Antagonist | Potent antagonist activity.[6] | Used to block induction of brain ischemic tolerance and to attenuate the effects of Group II agonists on dopamine release.[6] |
| LY341495 | mGluR2, mGluR3 | Antagonist | Nanomolar potency at Group II mGluRs.[1] | A widely used, highly potent antagonist, but also shows activity at other mGluR subtypes at higher concentrations.[1] |
| (S)-MCPG | Group I, Group II | Antagonist | Micromolar potency. | A broad-spectrum mGluR antagonist, often used in initial studies to determine general mGluR involvement.[7] |
| EGLU | Group II | Antagonist | Apparent K₈ of 220 µM.[8] | A competitive antagonist used in studies of GTPase activity to demonstrate Group II mGluR involvement.[8] |
Application Notes
Investigating the Role of Group II mGluRs
This compound is an effective tool for investigating the diverse functions of Group II mGluRs, which are typically located presynaptically and act as autoreceptors to inhibit neurotransmitter release.[2] By blocking these receptors with this compound, researchers can study the consequences of enhanced glutamate release and the downstream effects on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
Key Research Applications:
-
Neuroprotection: this compound has been used to study the role of Group II mGluRs in ischemic brain injury.[6]
-
Neurotransmitter Release: It can be employed to investigate the modulation of dopamine release in brain regions like the nucleus accumbens.[6]
-
Synaptic Plasticity: this compound can help to dissect the contribution of mGluR2/3 to various forms of synaptic plasticity in the hippocampus and other brain regions.
Experimental Design Considerations
-
Specificity: To ensure that the observed effects are due to the antagonism of Group II mGluRs, it is crucial to use this compound at the lowest effective concentration. A dose-response curve should be generated to determine the optimal concentration for the specific experimental preparation.
-
Controls:
-
Agonist Challenge: The antagonistic action of this compound should be confirmed by demonstrating its ability to block the effects of a known Group II mGluR agonist, such as LY354740 or (2R,4R)-APDC.[1]
-
Vehicle Control: All experiments should include a vehicle control to account for any effects of the solvent used to dissolve this compound.
-
-
Solubility: this compound may require specific solvents for dissolution. Researchers should consult the manufacturer's data sheet for solubility information and ensure compatibility with the experimental system.
Experimental Protocols
Protocol 1: In Vitro Antagonism of Agonist-Induced Effects in Brain Slices
This protocol describes a general procedure for examining the antagonist properties of this compound on agonist-induced responses in acute brain slices using electrophysiology.
Materials:
-
This compound
-
Group II mGluR agonist (e.g., L-CCG-I)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Electrophysiology rig (amplifier, digitizer, recording chamber)
-
Perfusion system
Procedure:
-
Prepare Acute Brain Slices: Prepare 300-400 µm thick brain slices from the region of interest (e.g., hippocampus, nucleus accumbens) using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Establish a Stable Baseline: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Establish a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes.
-
Agonist Application: Apply a known concentration of a Group II mGluR agonist (e.g., 10 µM L-CCG-I) to the perfusion bath and record the response. Group II agonists typically cause a depression of synaptic transmission.
-
Washout: Wash out the agonist by perfusing with standard aCSF until the synaptic response returns to baseline levels.
-
This compound Incubation: Perfuse the slice with aCSF containing the desired concentration of this compound for at least 20-30 minutes.
-
Agonist Re-application: In the continued presence of this compound, re-apply the same concentration of the Group II mGluR agonist.
-
Data Analysis: Compare the magnitude of the agonist-induced effect in the absence and presence of this compound. A significant reduction in the agonist's effect indicates successful antagonism by this compound.
Protocol 2: Western Blot for Downstream Signaling
This protocol outlines how to use this compound to investigate the impact of Group II mGluR antagonism on downstream signaling pathways, such as the cAMP pathway. Group II mGluRs are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in cAMP levels.[2]
Materials:
-
Cultured neurons or acute brain slices
-
This compound
-
Group II mGluR agonist (e.g., DCG-IV)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Antibodies against phosphorylated and total forms of downstream targets (e.g., CREB)
Procedure:
-
Cell/Slice Treatment: Treat cultured neurons or acute brain slices with the following conditions:
-
Vehicle control
-
Group II agonist alone
-
This compound alone
-
This compound pre-incubation followed by agonist treatment
-
-
Lysis: After treatment, wash the cells/slices with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target (e.g., p-CREB).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total CREB) to normalize the data.
-
Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein. Compare the results across the different treatment conditions to determine if this compound blocked the agonist's effect on the signaling pathway.
Visualizations
Signaling Pathway of Group II mGluRs and this compound Antagonism
Caption: Group II mGluR signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Assessing this compound Antagonism
Caption: Workflow for testing the antagonistic effect of this compound in vitro.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Potential of Metabotropic Glutamate Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of specific metabotropic glutamate receptor subtypes in regulation of hippocampal CA1 pyramidal cell excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for mGluRs antagonists? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving and preparing MTPG stock solutions
Introduction
(RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG) is a chemical compound widely used in neuroscience research. It functions as a potent and selective antagonist for group II and group III metabotropic glutamate receptors (mGluRs), with a higher selectivity for group II (mGluR2 and mGluR3).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] By blocking the activity of these receptors, this compound serves as a valuable pharmacological tool for investigating their physiological roles and their involvement in various neurological and psychiatric disorders.
This document provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Full Chemical Name | (RS)-α-Methyl-4-tetrazolylphenylglycine | [1][3] |
| CAS Number | 169209-66-9 | [1][2][4] |
| Molecular Formula | C₁₀H₁₁N₅O₂ | [1][2] |
| Molecular Weight | 233.23 g/mol | [1][2][3] |
| Appearance | Powder | [5][6] |
| Solubility | Soluble to 100 mM in 1 equivalent NaOH | [1][4][5] |
| Biological Activity | Group II/III mGluR antagonist (selective for group II) | [1][2][3] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in 1 M Sodium Hydroxide (NaOH), which can then be diluted to the desired final concentration in an appropriate aqueous buffer for experimental use.
Materials and Equipment:
-
This compound powder
-
Sodium Hydroxide (NaOH) pellets
-
Nuclease-free or distilled water
-
Analytical balance
-
Weighing paper or boat
-
Volumetric flasks (e.g., 10 mL)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Micropipettes and sterile tips
-
0.22 µm sterile syringe filter
Procedure:
Part 1: Preparation of 1 M NaOH Solution
-
Calculation: To prepare a 1 M NaOH solution, you will need 40.0 g of NaOH for every 1 liter of water. For a smaller volume, adjust accordingly (e.g., 4.0 g for 100 mL).
-
Dissolution: Carefully weigh the required amount of NaOH pellets. In a fume hood, slowly add the NaOH pellets to a beaker containing approximately 80% of the final volume of nuclease-free water. Caution: The dissolution of NaOH is a highly exothermic reaction, generating significant heat. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Mixing: Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the NaOH pellets are completely dissolved.
-
Volume Adjustment: Once the solution has cooled to room temperature, transfer it to a volumetric flask and add nuclease-free water to reach the final desired volume.
-
Storage: Store the 1 M NaOH solution in a tightly sealed, appropriate plastic or glass bottle at room temperature.
Part 2: Dissolving this compound Powder
-
Calculation: To prepare a 100 mM this compound stock solution, calculate the required mass of this compound powder using the following formula: Mass (g) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) Example for 10 mL of 100 mM stock: Mass (mg) = 0.1 mol/L * 0.01 L * 233.23 g/mol = 0.23323 g = 23.32 mg
-
Weighing: Accurately weigh out the calculated amount of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile conical tube or beaker. Add a volume of the prepared 1 M NaOH solution equivalent to the molar amount of this compound to achieve a 1:1 molar ratio (1 equivalent). For the example above, you would add a specific volume of 1M NaOH. However, a more practical approach is to add the 1M NaOH dropwise while vortexing or stirring until the powder is fully dissolved.
-
Volume Adjustment: Once the this compound is completely dissolved, add nuclease-free water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, the solution may be stored at 4°C for a few days, though long-term refrigerated storage is not recommended.
Experimental Workflow for this compound Stock Preparation
Caption: A step-by-step workflow for preparing this compound stock solutions.
This compound Mechanism of Action: Signaling Pathway
This compound acts as an antagonist at presynaptic group II mGluRs (mGluR2/3). These receptors are coupled to the Gαi/o family of G-proteins. In a typical neuron, the binding of glutamate to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and ultimately reduces neurotransmitter release. By blocking this receptor, this compound prevents this signaling cascade, thereby disinhibiting neurotransmitter release.
Caption: this compound blocks the inhibitory Gi/o-coupled signaling pathway.
References
- 1. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Gene Induction Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered in assays involving the induction of gene expression using Isopropyl β-D-1-thiogalactopyranoside (IPTG) and similar synthetic inducers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing little to no protein expression after IPTG induction. What are the likely causes?
Several factors can lead to a lack of protein expression. These can be grouped into issues with the expression vector, the host cells, or the induction conditions themselves.
-
Vector and Insert Integrity: Ensure your plasmid construct is correct. Sequence verification is crucial to confirm that the gene of interest is in the correct open reading frame, lacks mutations like premature stop codons, and is correctly ligated into the expression vector.[1][2]
-
IPTG Quality and Concentration: The IPTG stock solution may have degraded. It is advisable to use a fresh, sterile solution.[1][3] Also, the concentration of IPTG can be critical; while a common starting point is 1 mM, the optimal concentration can vary.[4][5]
-
Cell Density at Induction: For optimal results, induction should occur when the bacterial culture is in the mid-logarithmic growth phase, typically at an optical density (OD600) of 0.4-0.8.[5][6] Inducing too early or too late can significantly reduce protein yield.[1]
-
Protein Toxicity: The expressed protein may be toxic to the host E. coli cells. This can be mitigated by using a lower IPTG concentration or a more tightly regulated expression system.[2][7]
Q2: My protein expression levels are highly variable between experiments. How can I improve consistency?
Batch-to-batch variability is a common challenge and often stems from subtle differences in experimental execution. To enhance reproducibility, consider the following:
-
Standardize Cell Growth: Always use a fresh bacterial colony to start your culture.[6] Ensure consistent aeration and temperature during incubation to maintain uniform growth rates.
-
Precise Induction Timing: Monitor the OD600 of your cultures closely and always induce at the same cell density.
-
IPTG Stock Handling: Prepare a concentrated stock solution of IPTG, aliquot it into smaller volumes, and store it at -20°C. This practice prevents degradation from repeated freeze-thaw cycles.[6]
-
Consistent Incubation Post-Induction: The duration and temperature of incubation after adding IPTG can significantly impact protein expression levels. Standardize these parameters across all experiments.
Q3: The target protein is being expressed, but it is insoluble and forming inclusion bodies. What can I do to improve solubility?
Inclusion bodies are dense aggregates of misfolded protein. Their formation is often a result of high expression rates overwhelming the cellular folding machinery.[6] Several strategies can be employed to enhance the solubility of your target protein:
-
Lower Induction Temperature: Reducing the incubation temperature to 16-25°C after induction can slow down the rate of protein synthesis, allowing more time for proper folding.[2][5]
-
Optimize IPTG Concentration: A lower concentration of IPTG can reduce the expression rate and, in turn, decrease the formation of inclusion bodies.[8]
-
Choice of Expression Strain: Some E. coli strains are specifically engineered to facilitate protein folding. For instance, strains that co-express chaperone proteins can aid in the proper folding of your target protein.[1]
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP), to your target protein can improve its solubility.[1]
Q4: I am getting inconsistent results with my blue-white screening assay. What could be the problem?
Blue-white screening is a popular method to identify recombinant bacterial colonies. However, several factors can lead to ambiguous or misleading results:
-
False-White Colonies: Not all white colonies necessarily contain the desired insert. Mutations in the lacZ gene on the plasmid can also result in a non-functional β-galactosidase, leading to the appearance of white colonies.[9]
-
Satellite Colonies: The antibiotic in the agar plate can be depleted in the area surrounding a resistant colony. This can allow non-transformed, antibiotic-sensitive cells to grow, which will appear as small, white "satellite" colonies.
-
Incubation Time: It's important to allow sufficient time (typically 16-20 hours) for the blue color to develop in non-recombinant colonies.[10]
-
Controls: Always include a negative control (transforming the vector without an insert) to ensure that the blue color develops as expected.[10]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing protein expression.
Table 1: Recommended IPTG Concentrations for Induction
| Induction Goal | Typical IPTG Concentration Range | Notes |
| Standard Protein Expression | 0.1 mM - 1.0 mM | A concentration of 1 mM is a common starting point.[4][5] |
| Expression of Toxic Proteins | 0.01 mM - 0.1 mM | Lower concentrations can reduce toxicity and improve cell viability. |
| Optimizing Protein Solubility | 0.05 mM - 0.5 mM | Reducing the induction level can sometimes improve proper folding.[8] |
Table 2: Recommended Induction Times and Temperatures
| Temperature | Typical Induction Duration | Expected Outcome |
| 37°C | 2 - 4 hours | Rapid protein expression, but higher risk of inclusion body formation. |
| 30°C | 3 - 6 hours | Slower expression, may improve solubility for some proteins. |
| 20-25°C | 12 - 16 hours (overnight) | Significantly slower expression, often improves protein solubility.[6] |
| 16°C | 16 - 24 hours | Very slow expression, can be optimal for difficult-to-express or toxic proteins. |
Experimental Protocols
Protocol 1: Optimizing IPTG Concentration for Protein Expression
This protocol provides a framework for determining the optimal IPTG concentration for your specific protein of interest.
-
Prepare an overnight culture: Inoculate a single colony of E. coli harboring your expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Inoculate main cultures: The following day, inoculate 10 mL of fresh LB broth (with antibiotic) with 100 µL of the overnight culture in several separate flasks.
-
Grow cultures to mid-log phase: Incubate the cultures at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Induce with a range of IPTG concentrations: Add IPTG to each flask to final concentrations of 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM. Include a non-induced control flask.
-
Incubate post-induction: Continue to incubate the cultures for a set period (e.g., 4 hours at 37°C or overnight at 20°C).
-
Harvest and analyze: Harvest the cells by centrifugation. Lyse the cells and analyze the protein expression levels in the total cell lysate by SDS-PAGE.
Protocol 2: β-Galactosidase Assay for Blue-White Screening Verification
This protocol can be used to confirm the phenotype of blue and white colonies.
-
Culture preparation: Inoculate single blue and white colonies into separate tubes containing 2 mL of LB broth with the appropriate antibiotic. Grow for 4-6 hours at 37°C.
-
Cell permeabilization: Add 20 µL of chloroform and 10 µL of 0.1% SDS to 1 mL of each culture. Vortex briefly to lyse the cells.
-
Substrate addition: Add 200 µL of a 4 mg/mL solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) to each tube.
-
Incubation and observation: Incubate the tubes at 37°C and monitor for the development of a yellow color, which indicates β-galactosidase activity. Blue colonies should produce a yellow color, while white colonies should remain colorless.
Visualizations
Signaling Pathway of IPTG Induction
Caption: The signaling pathway of IPTG-mediated induction of the lac operon.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent protein expression results.
References
- 1. benchchem.com [benchchem.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. What if there is no protein expression after IPTG induction? - Blog [hbynm.com]
- 4. nbinno.com [nbinno.com]
- 5. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. molecular biology - blue/white screening - results are opposite as expected - Biology Stack Exchange [biology.stackexchange.com]
- 10. blog.addgene.org [blog.addgene.org]
Optimizing MTPG Dosage: A Technical Support Guide to Mitigate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of Methyl-β-cyclodextrin-pluronic-graphene (MTPG) nanocomposites to minimize off-target effects and ensure experimental reproducibility. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound nanocomposites?
A1: Off-target effects of this compound can arise from its individual components. Methyl-β-cyclodextrin may induce cytotoxicity at higher concentrations, primarily through the depletion of cholesterol from cell membranes. Graphene oxide, a key structural component, can trigger oxidative stress, leading to the generation of reactive oxygen species (ROS) and potential mitochondrial damage. The functionalization of graphene oxide with polymers like Pluronic generally enhances biocompatibility; however, the complete toxicological profile is dependent on the specific formulation and experimental conditions.
Q2: How can I determine a safe starting dosage for my this compound experiments?
A2: A safe starting dosage for your this compound experiments should be determined empirically for each new cell line and experimental setup. We recommend performing a dose-response study to identify the concentration range that achieves the desired therapeutic effect without causing significant cytotoxicity. As a preliminary reference, studies on Pluronic-functionalized graphene oxide have shown good biocompatibility at concentrations up to 50 µg/mL in some cell lines. However, it is crucial to perform your own validation.
Q3: What are the critical factors that can influence the cytotoxicity of this compound?
A3: The cytotoxicity of this compound is influenced by a combination of factors including the size and concentration of the nanocomposite, the duration of exposure, and the specific cell type being investigated. The purity and degree of functionalization of the graphene oxide within the nanocomposite are also critical determinants of its biological activity.
Q4: Can the MTT assay be reliably used to assess the cytotoxicity of this compound?
A4: While the MTT assay is a common method for assessing cell viability, it is important to be aware of potential interferences when working with graphene-based materials. Graphene oxide can sometimes spontaneously reduce the MTT reagent, leading to a false-positive signal for cell viability. Therefore, it is highly recommended to use at least one other complementary cytotoxicity assay, such as the LDH or Trypan Blue exclusion assay, to validate your findings.
Troubleshooting Guides
Problem 1: High levels of cell death are observed even at low concentrations of this compound.
-
Possible Cause 1: Inherent sensitivity of the cell line. Some cell lines may be particularly sensitive to one or more components of the this compound nanocomposite.
-
Solution: Perform a thorough dose-response analysis starting from very low concentrations to determine the toxicity threshold for your specific cell line.
-
-
Possible Cause 2: Suboptimal this compound dispersion. Aggregation of the nanocomposite can lead to localized high concentrations and increased cytotoxicity.
-
Solution: Ensure proper and consistent dispersion of the this compound solution before each experiment using methods such as bath sonication. Characterize the dispersion state using techniques like Dynamic Light Scattering (DLS).
-
-
Possible Cause 3: Contamination of the this compound sample.
-
Solution: Ensure the this compound is of high purity. If synthesized in-house, verify the removal of any residual solvents or reactants.
-
Problem 2: Inconsistent results are observed between different batches of this compound.
-
Possible Cause 1: Batch-to-batch variability in this compound synthesis. Minor variations in the synthesis process can lead to differences in size, functionalization, and ultimately, biological activity.
-
Solution: Thoroughly characterize each new batch of this compound for key physicochemical properties, including size, zeta potential, and degree of functionalization, before use in biological experiments.
-
-
Possible Cause 2: Improper storage of this compound.
-
Solution: Store the this compound nanocomposite according to the manufacturer's instructions, typically in a sterile, aqueous solution at 4°C to prevent aggregation and degradation.
-
Quantitative Data Summary
The following tables provide a summary of cytotoxicity data for components and analogues of this compound, offering a reference for initial dosage selection.
Table 1: Cytotoxicity of Methyl-β-cyclodextrin (MβCD)
| Cell Line | Concentration | Effect | Reference |
| NGF-differentiated PC12 | 0.12% | Normal viability | [1][2][3] |
| NGF-differentiated PC12 | >0.18% | Significant loss of cell viability and apoptosis | [3] |
| Immortalized Schwann cells | 0.12% | Normal viability | [1] |
| Immortalized Schwann cells | 0.25% | Significant toxicity | [1] |
Table 2: Biocompatibility of Pluronic-Functionalized Graphene Oxide (PF-GO)
| Cell Line | Concentration | Effect | Reference |
| HL-7702 (normal liver) | up to 10 µg/mL | >90% cell viability after 72h | [4] |
| Fibroblast cells | up to 50 µg/mL | ~5% inhibition of cell proliferation after 72h | [4] |
| A549 (lung cancer) | up to 100 µg/mL | No cytotoxicity observed after 48h | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of the this compound nanocomposite in complete cell culture medium. Replace the existing medium with the this compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatants.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Protocol 3: Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBC pellet three times with sterile PBS. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
This compound Incubation: Add different concentrations of this compound to the RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls.
Visualizations
Caption: A logical workflow for optimizing this compound dosage.
Caption: Potential pathways of this compound off-target effects.
References
- 1. Oral drug delivery: Influence of mucus on cellular interactions and uptake of lipid-based nanocarriers in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Toxicity Assessment of Pluronic F127-Functionalized Graphene Oxide on the Embryonic Development of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Cyclodextrin–Hyaluronic Acid Polymer Functionalized Magnetic Graphene Oxide Nanocomposites for Targeted Photo-Chemoth… [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Antagonist Activity
This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with a compound, tentatively named MTPG, not exhibiting its expected antagonist activity. The principles and troubleshooting steps outlined here are broadly applicable to a wide range of antagonist assays for various biological targets, such as G-protein coupled receptors (GPCRs) and ion channels.
Frequently Asked Questions (FAQs)
Q1: My compound (this compound) is not showing any antagonist activity. What are the most common reasons for this?
A1: A lack of antagonist activity can stem from several factors, which can be broadly categorized into three areas: issues with the compound itself, problems with the experimental system (the "target"), or flaws in the assay protocol. A systematic approach is the best way to identify the root cause.[1] Start by verifying the simplest factors before moving to more complex explanations.[1]
Initial Checklist:
-
Compound Integrity: Is the compound what you think it is, and is it stable?
-
Target Validity: Is the biological target (e.g., receptor, ion channel) present and functional in your assay system?[2][3]
-
Assay Conditions: Are the assay parameters (e.g., agonist concentration, incubation times, buffer composition) optimized?[4]
-
Essential Controls: Were all necessary positive and negative controls included and did they behave as expected?[5][6]
Q2: How can I confirm the integrity, purity, and stability of my this compound compound?
A2: It is critical to ensure that the compound you are testing is pure, has the correct chemical structure, and is stable under your experimental conditions.[7]
-
Identity and Purity Confirmation: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to confirm the molecular weight and structure of your compound. A purity of >95% is generally recommended for in-vitro assays.[8]
-
Solubility Issues: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Poor solubility can drastically reduce the effective concentration of your compound. If solubility is an issue, consider using a different solvent, though be mindful of solvent tolerance in your assay (e.g., most cell-based assays can tolerate up to 0.5-1% DMSO).[9]
-
Stability Assessment: Compounds can degrade during storage or even over the course of an experiment.[10] Stability can be assessed by re-analyzing the compound's purity via LC-MS after incubation in assay buffer for the duration of the experiment. Peptides are particularly susceptible to degradation by proteases and may require the inclusion of protease inhibitors.[11]
Q3: What steps should I take to validate the biological target in my experimental setup?
A3: An antagonist cannot block a target that isn't there or isn't functional. Target validation is a crucial step that is often overlooked.[2][3][12]
-
Confirm Target Expression: Verify that your chosen cell line or tissue preparation expresses the target protein at sufficient levels. This can be done using methods like qPCR to measure mRNA levels, or Western Blot and flow cytometry to measure protein levels.[13]
-
Functional Viability of the Target: The presence of the target protein does not guarantee it is functional.
-
Use a Known Agonist: Stimulate the system with a well-characterized agonist for your target. A robust and reproducible response to the agonist is the best confirmation of a functional target.
-
Use a Known Antagonist (Positive Control): If available, a known antagonist should effectively block the agonist-induced signal. This control validates the entire assay system and confirms that antagonism can be detected.[6]
-
-
Cell Health and Passage Number: Ensure that the cells used in your assay are healthy and within a low passage number range.[14][15] Over-passaging can lead to changes in protein expression and signaling fidelity.[16]
Q4: My assay includes an agonist to stimulate the target. How do I choose the right agonist concentration?
A4: The concentration of the agonist is a critical parameter. For a competitive antagonist assay, the goal is to see a rightward shift in the agonist's dose-response curve.[17] When testing a single concentration of your antagonist, the agonist concentration should be submaximal.
-
Determine the EC50: First, perform a full dose-response curve for your agonist to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Use the EC80: A common practice is to use an agonist concentration around its EC80 (the concentration that produces 80% of the maximal response). This provides a strong signal that is still sensitive to inhibition. Using an agonist concentration that is too high (e.g., >EC95) can overcome the inhibitory effect of a competitive antagonist, making it appear inactive.[17]
Q5: Could my assay conditions be interfering with this compound's activity?
A5: Yes, various components of the assay can interfere with the results.
-
Buffer Composition: Ensure the pH, ionic strength, and any necessary co-factors in your buffer are optimal for the target protein.
-
Incubation Times: The pre-incubation time for the antagonist needs to be sufficient to allow it to bind to the target before the agonist is introduced.[11] This should be determined empirically.
-
Non-specific Binding: Your compound might be binding to the surface of the assay plate or other proteins in the medium. This can be mitigated by including a small amount of bovine serum albumin (BSA) (e.g., 0.1%) in the assay buffer and using low-binding plates.
-
Reagent Interference: Some assay reagents, like fluorescent dyes or media components (e.g., phenol red, serum), can interfere with the signal.[18] Always run controls to check for autofluorescence or other interference from your compound.
Troubleshooting Workflow & Signaling Diagrams
To systematically diagnose the issue, you can follow a logical troubleshooting workflow. The following diagrams illustrate this process and a typical signaling pathway for a G-protein coupled receptor (GPCR), a common drug target.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Experimental control: Significance and symbolism [wisdomlib.org]
- 6. news-medical.net [news-medical.net]
- 7. beckman.kr [beckman.kr]
- 8. Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. wjbphs.com [wjbphs.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 17. benchchem.com [benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
How to improve the solubility of MTPG in aqueous buffer
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for dissolving MTPG ((RS)-α-Methyl-4-tetrazolylphenylglycine) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffer a concern?
A1: this compound is a potent antagonist of group II and group III metabotropic glutamate receptors (mGluRs), making it a valuable tool in neuroscience research.[1][2] Like many small molecule compounds, this compound can exhibit limited solubility in neutral aqueous buffers, which can pose a challenge for its use in a variety of biological assays.
Q2: What are the key chemical properties of this compound that influence its solubility?
A2: this compound is a zwitterionic compound, containing both an acidic tetrazole group (which is a bioisostere of a carboxylic acid) and a basic α-amino group. The overall charge of the molecule, and therefore its solubility, is highly dependent on the pH of the solution. At its isoelectric point (pI), the net charge of the molecule is zero, and its solubility in water is at its minimum.
Q3: What is the most critical factor to consider when dissolving this compound in an aqueous buffer?
A3: The most critical factor is the pH of the buffer. This compound's solubility significantly increases at pH values above and below its isoelectric point. It is reported to be soluble up to 100 mM in 1 equivalent of sodium hydroxide (NaOH), which indicates that deprotonation of the acidic moiety at high pH greatly enhances its solubility.[3][4]
Q4: Can I use organic solvents to prepare this compound stock solutions?
A4: Yes, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is a common practice for poorly water-soluble compounds. This stock can then be diluted into the aqueous experimental buffer. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q5: How should I store this compound powder and its solutions?
A5: this compound powder should be stored at 2-8°C.[4] For stock solutions, it is recommended to store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous buffer at working concentrations should be considered, and freshly prepared solutions are recommended for long-term experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in my neutral pH buffer (e.g., PBS pH 7.4). | The pH of the buffer is likely close to the isoelectric point of this compound, where its solubility is minimal. | 1. Adjust the pH: Increase the pH of the buffer by adding a small amount of a base (e.g., 1 M NaOH) dropwise until the this compound dissolves. Then, carefully adjust the pH back to the desired experimental pH with an acid (e.g., 1 M HCl). 2. Use a different buffer: Choose a buffer with a pH further from the estimated isoelectric point of this compound. |
| This compound precipitates out of solution after diluting a DMSO stock into my aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit at that specific pH and temperature. | 1. Decrease the final concentration: Lower the final concentration of this compound in your experiment. 2. Increase the pH of the aqueous buffer: As with direct dissolution, a higher pH can increase this compound's solubility. 3. Use a co-solvent: If permissible in your experimental setup, a small percentage of a co-solvent like ethanol in the final buffer can improve solubility. |
| I am observing inconsistent results in my biological assays with this compound. | This could be due to incomplete dissolution, precipitation over time, or degradation of this compound in the experimental medium. | 1. Visually inspect your this compound solution: Ensure there are no visible particulates before use. Centrifuge the solution and use the supernatant if necessary. 2. Prepare fresh solutions: For long-duration experiments, consider preparing fresh this compound solutions or replenishing the medium with freshly diluted this compound at regular intervals. 3. Assess stability: If possible, perform a simple stability study by preparing your this compound solution and monitoring for precipitation or changes in concentration over the course of your experiment. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound's solubility in various buffers, the following table provides estimated solubility based on its chemical structure and the known properties of similar compounds. The pKa values are predicted based on the functional groups present in the this compound molecule.
| Parameter | Value | Comments |
| Predicted Acidic pKa (Tetrazole) | ~ 4.5 - 5.0 | The tetrazole group is acidic, similar to a carboxylic acid. |
| Predicted Basic pKa (α-Amino) | ~ 9.0 - 9.5 | The α-amino group is basic. |
| Estimated Isoelectric Point (pI) | ~ 6.8 - 7.2 | The pH at which the molecule has a net zero charge and minimal solubility. |
| Solubility in 1eq. NaOH | up to 100 mM | Experimentally reported.[3][4] |
| Estimated Solubility in PBS (pH 7.4) | Low (< 1 mM) | Solubility is expected to be minimal near the isoelectric point. |
| Estimated Solubility in Carbonate Buffer (pH 9.0) | Moderate (> 10 mM) | At a pH above the pI, the molecule will be deprotonated and more soluble. |
| Estimated Solubility in Acetate Buffer (pH 5.0) | Moderate (> 10 mM) | At a pH below the pI, the molecule will be protonated and more soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in pH-Adjusted Buffer
Objective: To prepare a concentrated aqueous stock solution of this compound by adjusting the pH.
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Sterile, purified water
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh out the required amount of this compound powder to make a 10 mM solution.
-
Add approximately 80% of the final desired volume of your chosen aqueous buffer to a sterile container.
-
While stirring, slowly add the this compound powder to the buffer. The solution will likely be cloudy or have undissolved particles.
-
Slowly add 1 M NaOH dropwise to the suspension while continuously monitoring the pH. Continue adding NaOH until the this compound powder is fully dissolved. This will likely occur at a pH above 8.0.
-
Once the this compound is completely dissolved, carefully adjust the pH back down to your desired final pH using 1 M HCl. Add the acid slowly to avoid precipitation.
-
Bring the solution to the final volume with the aqueous buffer.
-
Sterile filter the solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Visualizations
Caption: Decision workflow for dissolving this compound.
References
- 1. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: MTPG Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with MTPG ((S)-α-Methyl-4-carboxyphenylglycine) during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a competitive antagonist for group II and group III metabotropic glutamate receptors (mGluRs), with a higher selectivity for group II (mGluR2/3).[1] It is a phenylglycine derivative used in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes. Its full chemical name is (RS)-α-methyl-4-carboxyphenylglycine.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid. Vendor recommendations vary, with some suggesting storage at room temperature and others at -20°C or 2-8°C. For instance, the related compound (S)-MCPG is reported to be stable for at least four years when stored as a crystalline solid at -20°C. To prevent degradation from moisture, it is advisable to store the solid compound in a desiccator.
Q3: Can I store this compound in solution for long-term use?
It is generally not recommended to store this compound in solution for extended periods, as this can lead to degradation.[3] For optimal results, it is best to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted and frozen at -20°C or below to minimize freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound in solution?
As a phenylglycine derivative, this compound in solution may be susceptible to several degradation pathways, including:
-
Oxidation: The amino acid structure can be prone to oxidative degradation.
-
Racemization: Phenylglycine and its derivatives are known to be prone to racemization, especially under basic conditions, which could affect biological activity.[4]
-
Hydrolysis: Although generally stable, ester or amide-like structures, if present in derivatives, can undergo hydrolysis.[5]
-
Strecker Degradation: In the presence of certain reactive species, amino acids can undergo Strecker degradation to form aldehydes and other byproducts.[6]
Q5: How can I prepare a stock solution of this compound?
This compound is soluble in aqueous solutions, with some sources indicating solubility up to 100 mM in 1 equivalent of NaOH. To prepare a stock solution, this compound can be dissolved in a small amount of a suitable solvent like DMSO or an aqueous base (e.g., NaOH) before diluting with the desired buffer or cell culture medium.[3] It is crucial to ensure the final concentration of the initial solvent is compatible with the experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing this compound Activity in Multi-Day Cell Culture Experiments
This is a common issue that may be related to the degradation of this compound in the cell culture medium over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Media | Replenish the this compound-containing media every 24-48 hours. | Consistent antagonist activity throughout the experiment. |
| Adsorption to Plastics | Use low-adsorption plasticware or glass vials for storing stock solutions. | Minimized loss of this compound concentration due to adsorption. |
| pH-dependent Instability | Ensure the pH of the cell culture medium is stable and within the optimal range for this compound. | Reduced degradation due to unfavorable pH conditions. |
| Photodegradation | Protect this compound-containing solutions and experimental setups from direct light. | Prevention of light-induced degradation of the compound. |
Issue 2: Variability in Experimental Results Between Batches of this compound
This can arise from differences in the purity or handling of different lots of the compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-Batch Variation | Perform a dose-response curve for each new batch of this compound to confirm its potency. | Consistent and reproducible experimental results. |
| Improper Storage of Solid | Store solid this compound in a tightly sealed container in a desiccator at the recommended temperature. | Maintained purity and potency of the solid compound. |
| Contamination of Stock | Prepare fresh stock solutions for critical experiments and use sterile filtration for aqueous stocks. | Elimination of variability due to contaminated stock solutions. |
Quantitative Data Summary
| Compound/Condition | Parameter | Value | Reference |
| (S)-MCPG (solid) | Shelf-life at -20°C | ≥ 4 years | Vendor Datasheet |
| Phenylglycine-containing peptide | Stability in pH 7.5 buffer | Stable overnight | [7] |
| Phenylglycine-containing peptide | Stability in pH 9.0 buffer | Stable overnight | [7] |
| Cefuroxime (aqueous solution) | Time to 90% concentration at 25°C (pH 4-7) | 1.2 days | [8] |
Note: The data for cefuroxime, while not a direct analog, illustrates the potential for hydrolysis in aqueous solutions for compounds with susceptible functional groups.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to evaluate the stability and activity of this compound over a typical long-term cell culture experiment.
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., 1N NaOH, then neutralize) to a concentration of 100 mM. Aliquot and store at -80°C.
-
Cell Seeding: Plate a cell line expressing the target mGluR (e.g., HEK293 cells expressing mGluR2) in a 96-well plate at a suitable density.
-
Experimental Setup:
-
Group 1 (Fresh this compound): Add freshly diluted this compound to the cell culture medium at the desired final concentration at the beginning of the experiment and at specified time points (e.g., every 24 hours).
-
Group 2 (Aged this compound): Prepare a flask of this compound-containing medium at the start of the experiment. Use this "aged" medium to feed the cells at each time point.
-
-
Agonist Challenge: At the end of the incubation period (e.g., 72 hours), challenge the cells with an EC80 concentration of an appropriate mGluR agonist (e.g., glutamate).
-
Readout: Measure the cellular response (e.g., cAMP levels for mGluR2) using a suitable assay kit.
-
Analysis: Compare the antagonist effect of this compound in the "Fresh this compound" and "Aged this compound" groups. A significant decrease in the inhibitory effect in the "Aged this compound" group would indicate instability in the culture medium.
Protocol: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of this compound in solution over time.
-
Sample Preparation: Collect aliquots of the this compound-containing solution at different time points from the long-term experiment. If necessary, perform a protein precipitation step (e.g., with acetonitrile) for samples from cell culture.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Quantification: Create a standard curve with known concentrations of this compound. Calculate the concentration of this compound in the experimental samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Signaling pathway showing this compound antagonism of group II mGluRs.
Caption: Workflow for assessing this compound stability in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylglycine - Wikipedia [en.wikipedia.org]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. csstc.org [csstc.org]
- 8. Cefuroxime hydrolysis kinetics and stability predictions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MTPG/MPTP Cytotoxicity in Primary Neuron Cultures
A Note on Terminology: The term "MTPG" is not standard in neuroscience literature. This guide assumes it is a typographical error for MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a widely used neurotoxin for modeling Parkinson's disease in vitro and in vivo. The information herein pertains to MPTP and its active metabolite, MPP+ (1-methyl-4-phenylpyridinium).
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating experiments on MPTP-induced cytotoxicity in primary neuron cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent Primary Culture Health: Primary neuron preparations can differ in viability and purity between dissections.[1] 2. Variable Plating Density: Inconsistent cell numbers across wells or plates. 3. Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, altering media and compound concentrations.[1] | 1. Standardize Protocols: Strictly follow a detailed, consistent protocol for neuron isolation and culturing.[1][2] 2. Accurate Cell Counting: Use a reliable method (e.g., hemocytometer with trypan blue) to ensure consistent seeding density. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
| No significant cytotoxicity observed, even at high MPTP/MPP+ concentrations. | 1. Incorrect Neuron Type: MPTP toxicity is most pronounced in dopaminergic neurons due to their high expression of the Dopamine Transporter (DAT), which is necessary to uptake MPP+.[3][4] Cortical or hippocampal cultures have very few dopaminergic neurons. 2. Absence of Glial Cells: MPTP is converted to its toxic form, MPP+, by monoamine oxidase B (MAO-B), an enzyme primarily found in glial cells.[5][6] Highly pure neuron cultures may lack sufficient glia for this conversion. 3. Compound Degradation: MPTP or MPP+ may have degraded due to improper storage or handling. | 1. Use Appropriate Cultures: For MPTP studies, use primary ventral midbrain cultures, which are enriched in dopaminergic neurons. Alternatively, use MPP+ directly on non-dopaminergic neurons, as it does not require DAT for uptake, although toxicity will be less specific. 2. Use MPP+ Directly: If using pure neuronal cultures, it is essential to use MPP+ instead of MPTP. 3. Proper Handling: Prepare fresh solutions of MPTP/MPP+ for each experiment and store stock solutions as recommended by the manufacturer, typically protected from light at -20°C or -80°C. |
| High levels of cell death in control (untreated) wells. | 1. Suboptimal Culture Conditions: Poor quality reagents, improper CO2 levels, or temperature fluctuations can stress neurons. 2. Mechanical Stress: Excessive force during media changes or plate handling can damage sensitive primary neurons. 3. Solvent Toxicity: If using a solvent like DMSO to dissolve compounds, even low concentrations can be toxic to primary neurons.[2] | 1. Optimize Culture: Ensure all media and supplements are fresh and sterile. Calibrate incubators regularly.[7] 2. Gentle Handling: Perform partial media changes carefully to avoid dislodging cells.[1] 3. Include Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration used for the drug treatment. Aim for a final DMSO concentration of <0.1% for primary neurons.[2] |
| Inconsistent readings or artifacts in the cytotoxicity assay (e.g., MTT assay). | 1. Assay Interference: The compound itself may interact with the assay reagents. For example, some compounds can reduce MTT tetrazolium salt non-enzymatically.[8] 2. Phenol Red Interference: Phenol red in the culture medium can affect absorbance readings in colorimetric assays.[9] 3. Incomplete Solubilization: Formazan crystals (the product of MTT reduction) may not fully dissolve, leading to inaccurate readings.[9] | 1. Run Controls: Include a "compound-only" control (no cells) to check for direct interaction with assay reagents. Consider using an alternative assay that measures a different cell death parameter (e.g., LDH for membrane integrity).[10] 2. Use Phenol Red-Free Media: Switch to phenol red-free medium before adding assay reagents.[9] 3. Ensure Complete Lysis: After incubation, ensure formazan crystals are fully dissolved by vigorous pipetting or shaking before reading the plate. For stubborn crystals, using DMSO as the solubilizing agent can be effective.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of MPTP neurotoxicity? A1: The neurotoxicity of MPTP occurs in a multi-step process. First, MPTP, being lipophilic, crosses the blood-brain barrier. In the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells into the toxic cation MPP+.[6] This MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[3][4] Once inside the neuron, MPP+ accumulates in the mitochondria, where it potently inhibits Complex I of the electron transport chain.[5][11] This inhibition leads to a collapse in ATP production, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.
Q2: Should I use MPTP or MPP+ for my primary neuron culture experiments? A2: The choice depends on your cell culture system.
-
Use MPTP if you are working with mixed cultures (containing both neurons and glia) derived from the ventral midbrain. The presence of glial cells is necessary to convert MPTP to MPP+.
-
Use MPP+ if you are working with highly purified neuronal cultures or with neuronal types that do not express the dopamine transporter (DAT), such as cortical or hippocampal neurons. MPP+ is the active toxicant and does not require metabolic conversion or DAT-mediated uptake to induce mitochondrial dysfunction, though the toxicity will be less specific to a particular neuron type.[5][6]
Q3: What are typical concentrations and incubation times for inducing cytotoxicity with MPP+? A3: The effective concentration and time can vary significantly based on the neuron type, culture age, and cell density. A dose-response experiment is always recommended. However, a general starting point is provided below.
| Compound | Neuron Type | Typical Concentration Range | Typical Incubation Time |
| MPP+ | Primary Midbrain Neurons | 1 µM - 50 µM | 24 - 72 hours |
| MPP+ | Primary Cortical/Hippocampal Neurons | 10 µM - 200 µM | 24 - 48 hours |
Q4: Which cytotoxicity assays are recommended for primary neurons? A4: It is best to use at least two different assays that measure distinct aspects of cell death.
-
MTT or MTS Assay: Measures metabolic activity via mitochondrial dehydrogenase function. A decrease indicates compromised mitochondrial health.[10]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membrane integrity, a marker of necrosis or late apoptosis.[10]
-
Live/Dead Staining (e.g., Calcein-AM/Propidium Iodide): Allows for direct visualization and quantification of viable versus dead cells.
-
TUNEL Assay or Caspase-3 Staining: Specifically detects apoptosis by labeling DNA fragmentation or activated executioner caspases, respectively.
Q5: How can I confirm that cell death is occurring through the expected mitochondrial pathway? A5: To confirm mechanism-specific toxicity, you can perform follow-up experiments such as measuring mitochondrial membrane potential using dyes like JC-1 or TMRE, quantifying ATP levels using a luminescence-based assay, or measuring the production of reactive oxygen species (ROS) with probes like CellROX or DCFDA.
Experimental Protocols
Protocol: Primary Cortical Neuron Culture (from E18 Mouse Embryos)
This protocol is adapted from standard procedures for isolating and culturing primary neurons.[12][13]
-
Preparation: Coat culture plates/coverslips with Poly-D-Lysine (50 µg/mL) overnight at 37°C. Wash twice with sterile water before use. Prepare ice-cold dissection medium (e.g., Hibernate-A).
-
Dissection: Euthanize a timed-pregnant E18 mouse. Dissect the uterine horns and remove the embryos. Isolate the embryonic brains in ice-cold dissection medium.
-
Isolation: Under a dissecting microscope, remove the cortices from each brain hemisphere, carefully peeling away the meninges.
-
Digestion: Transfer the cortical tissue to a tube containing a dissociation enzyme (e.g., papain or trypsin) and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Trituration: Stop the digestion by adding an inhibitor solution. Gently wash the tissue with plating medium (e.g., Neurobasal Medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin). Carefully triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Determine cell density using a hemacytometer. Plate the cells onto the pre-coated dishes at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Maintenance: Incubate at 37°C with 5% CO2. Perform a partial media change every 2-3 days. Allow neurons to mature for at least 7-10 days in vitro (DIV) before initiating experiments.
Protocol: MPP+ Treatment and Cytotoxicity Assessment (MTT Assay)
-
Cell Treatment: At DIV 10, remove half of the culture medium from each well and replace it with fresh medium containing the desired final concentration of MPP+ (and vehicle control).
-
Incubation: Return the plate to the incubator and expose the cells for the desired duration (e.g., 24 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance on a plate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Visualizations
Caption: Signaling pathway of MPTP-induced neurotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. researchgate.net [researchgate.net]
Why is my MTPG experiment not reproducible?
Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot reproducibility issues with their MTPG experiments. Below you will find a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to help you identify and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability between our this compound assay plates. What are the common causes for this?
A1: Inter-plate variability is a frequent issue in plate-based assays. The primary causes often stem from inconsistencies in reagents, incubation times, and temperature.[1][2] Ensure that all reagents are from the same batch and have been stored correctly.[2] Even minor differences in incubation periods or temperature gradients across an incubator can lead to significant variations in results. It is also crucial to ensure that the cell passages are consistent across experiments.[3]
Q2: Our positive and negative controls are not performing as expected in our this compound experiment. What should we check first?
A2: The failure of controls often points to fundamental issues with the assay setup.[4] First, verify the identity and concentration of your control compounds. Improper storage or handling can lead to degradation. Second, check your reagents, especially enzymes or antibodies, for expiration and proper storage conditions.[4] Finally, review your protocol to ensure that the control wells are being treated identically to the experimental wells, with the exception of the variable being tested.
Q3: We are unable to reproduce the this compound results from a collaborator's lab, despite using their protocol. What could be the underlying reasons?
A3: Reproducibility issues between labs are common and can be multifaceted.[5][6] Subtle differences in the experimental environment, such as water quality, incubator humidity, and even the brand of plasticware, can have an impact.[7] It is also important to consider variations in reagent suppliers and the skill level of the personnel performing the experiment.[2] A detailed comparison of all materials and methods, down to the specific catalog numbers of reagents and equipment models, is often necessary to pinpoint the source of the discrepancy.
Q4: Our this compound data shows a high degree of variability within the same experimental group (intra-assay variability). How can we reduce this?
A4: High intra-assay variability often points to technical inconsistencies during the experimental procedure.[8] Pipetting errors are a major contributor, so ensure that pipettes are properly calibrated and that pipetting is done consistently. In cell-based assays, uneven cell seeding is a common cause of variability. Ensure your cell suspension is homogenous before and during plating. Additionally, edge effects in microplates can contribute to variability; consider avoiding the outer wells or filling them with a buffer to maintain a more uniform environment.
This compound Assay Troubleshooting Guide
The following tables provide a structured approach to troubleshooting common issues encountered during this compound experiments.
Table 1: Issues with Assay Controls
| Observation | Potential Cause | Recommended Solution |
| High background in negative controls | Reagent contamination | Use fresh, high-quality reagents. Filter-sterilize buffers and media. |
| Cell contamination (e.g., mycoplasma) | Test cell lines for mycoplasma contamination regularly. | |
| Non-specific antibody binding | Increase blocking time and/or concentration. Titrate antibody concentration. | |
| Low signal in positive controls | Inactive positive control compound | Verify the activity and concentration of the positive control. Use a fresh aliquot. |
| Suboptimal reagent concentration | Optimize the concentration of critical reagents (e.g., antibodies, enzymes). | |
| Incorrect incubation time or temperature | Ensure precise timing and temperature control as per the protocol. |
Table 2: Data Variability and Reproducibility
| Observation | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a consistent seeding technique. |
| Pipetting inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in plates | Avoid using the outer wells of the plate for experimental samples. | |
| Poor plate-to-plate reproducibility | Batch-to-batch variation in reagents | Use the same lot of all critical reagents for a set of experiments.[2] |
| Inconsistent incubation conditions | Monitor and record incubator temperature and CO2 levels. | |
| Differences in cell passage number | Use cells within a narrow passage number range for all experiments.[3] | |
| Inability to reproduce results over time | Gradual degradation of reagents | Aliquot and store reagents at the recommended temperature to avoid freeze-thaw cycles. |
| Cell line drift | Periodically re-validate cell line characteristics and response to controls. | |
| Uncontrolled environmental factors | Monitor and control for changes in laboratory environment (e.g., temperature, humidity). |
Detailed this compound Experimental Protocol
This protocol describes a hypothetical cell-based assay to measure the inhibition of the this compound signaling pathway by a test compound.
Objective: To quantify the dose-dependent effect of a test compound on the phosphorylation of a downstream target in the this compound pathway.
Materials:
-
HEK293 cells stably expressing the this compound receptor
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Test compound and positive control inhibitor
-
This compound ligand
-
Lysis buffer
-
Phospho-specific antibody against the downstream target
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
96-well cell culture plates
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding:
-
Trypsinize and count HEK293-MTPG cells.
-
Resuspend cells in complete media to a final concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in serum-free media.
-
Remove the media from the cell plate and wash once with PBS.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Ligand Stimulation:
-
Prepare the this compound ligand at 2X the final concentration in serum-free media.
-
Add 50 µL of the 2X ligand solution to all wells except the negative control wells.
-
Incubate for 15 minutes at 37°C, 5% CO2.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with cold PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
-
ELISA for Phosphorylated Target:
-
Transfer 20 µL of the cell lysate to a pre-coated ELISA plate.
-
Follow the manufacturer's instructions for the ELISA protocol, including incubation with primary and secondary antibodies and the addition of the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background signal (negative control wells).
-
Normalize the data to the positive control (ligand stimulation without inhibitor).
-
Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine the IC50.
-
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: this compound experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. woah.org [woah.org]
- 3. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Potential Causes of Irreproducibility Revealed | The Scientist [the-scientist.com]
- 6. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 7. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dispendix.com [dispendix.com]
Technical Support Center: Addressing Variability in Motor Unit Potential (MUP) Electrophysiological Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Motor Unit Potential (MUP) electrophysiological recordings.
Frequently Asked Questions (FAQs)
Q1: What is a Motor Unit Potential (MUP) and why is its variability a concern?
A Motor Unit Potential (MUP) is the electrical signal generated by the muscle fibers belonging to a single motor unit, recorded using electromyography (EMG).[1][2] The morphology of the MUP (including its amplitude, duration, and number of phases) provides insights into the health and function of the motor unit.[3] Variability in MUP recordings can obscure the true physiological or pathological state of the muscle, leading to difficulties in diagnosing neuromuscular disorders and assessing the effects of therapeutic interventions.[4]
Q2: What are the primary sources of variability in MUP recordings?
Variability in MUP recordings can be broadly categorized into physiological and technical factors.
-
Physiological Variability: This includes the natural variation in the firing rate of motor units, slight changes in muscle fiber recruitment patterns, and instability in neuromuscular transmission.[3][5]
-
Technical Variability: This arises from factors such as electrode placement, inter-electrode distance, skin-electrode impedance, and background noise and artifacts.[6][7]
Q3: How does electrode placement affect MUP variability?
The position of the recording electrode relative to the motor unit's endplate zone and muscle fibers significantly influences the recorded MUP's shape and size. Even minute changes in needle electrode position can alter the MUP's amplitude and rise time. For surface EMG, electrodes should be placed along the longitudinal midline of the muscle, between a motor point and the tendon insertion, to ensure a representative signal.[7]
Q4: What are common artifacts in EMG recordings and how can they be minimized?
Common artifacts in EMG recordings include:
-
Power-line interference: A 50 or 60 Hz signal from electrical wiring. This can be minimized by using a differential amplifier, proper grounding, and notch filters.[8][9]
-
Motion artifacts: Low-frequency noise caused by movement of the electrodes or cables. Securing cables and ensuring good electrode-skin contact can reduce this. High-pass filtering is also effective.[8][10]
-
Electrocardiographic (ECG) artifacts: Contamination from the heart's electrical activity, especially in recordings from trunk muscles. Subtraction techniques and adaptive filtering can help remove ECG artifacts.[2][11]
Q5: What is Quantitative EMG (QEMG) and how does it help in managing variability?
Quantitative EMG (QEMG) involves the automated or semi-automated analysis of a large number of MUPs to provide objective and reproducible measurements of their parameters.[4][12] By averaging the characteristics of multiple MUPs, QEMG provides a more stable and representative assessment of the motor unit population, thereby reducing the impact of random variability on the interpretation of the EMG study.[13]
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during MUP recordings.
Issue 1: High Background Noise
-
Symptom: The baseline of the EMG signal is thick and noisy, making it difficult to distinguish individual MUPs.
-
Possible Causes & Solutions:
| Cause | Solution |
| Poor Grounding | Ensure the ground electrode is securely attached to the skin with sufficient conductive gel. The ground should be placed on an electrically neutral area, typically over bone. |
| High Skin-Electrode Impedance | Prepare the skin by cleaning with an alcohol wipe and gently abrading to remove dead skin cells and oils. Use fresh, high-quality electrode gel. |
| Electromagnetic Interference | Turn off unnecessary electrical equipment in the vicinity. Use shielded cables and ensure the recording equipment is properly grounded. |
| Inherent Amplifier Noise | Use high-quality, low-noise amplifiers. Allow the equipment to warm up before starting the recording. |
Issue 2: Unstable MUP Waveforms
-
Symptom: The shape of consecutive MUPs from the same motor unit varies significantly ("jiggle").
-
Possible Causes & Solutions:
| Cause | Solution |
| Needle Electrode Movement | Ensure the subject is relaxed and the muscle is in a stable position. Use a needle holder or tape to secure the needle electrode. |
| Neuromuscular Transmission Instability | This can be a physiological finding, particularly in certain neuromuscular diseases.[5] Note the presence of jiggle as a diagnostic feature. |
| Interference from a Nearby Motor Unit | Slightly reposition the needle to better isolate the motor unit of interest. |
Issue 3: No MUP Signal or Very Low Amplitude
-
Symptom: Difficulty in recruiting any motor units or the recorded MUPs are very small.
-
Possible Causes & Solutions:
| Cause | Solution |
| Needle Not in the Muscle | Advance the needle electrode slightly until muscle activity is observed. |
| Needle in a Tendon or Fascia | Retract and reposition the needle into the muscle belly. |
| Incorrect Muscle Activation | Ensure the subject is performing the correct muscle contraction. Provide clear instructions and visual feedback if possible. |
| Severe Muscle Atrophy or Damage | This may be a clinical finding. Explore different areas of the muscle to find viable motor units. |
Data Presentation: MUP Parameter Variability
The following tables summarize the typical variability of key MUP parameters. The Coefficient of Variation (CV) is a measure of relative variability.
Table 1: Intra-individual Variability of MUP Parameters in Healthy Subjects
| MUP Parameter | Typical Coefficient of Variation (CV) | Notes |
| Amplitude | 15 - 30% | Highly dependent on electrode position. |
| Duration | 10 - 20% | Less sensitive to minor electrode movements. |
| Number of Phases | 5 - 15% | Generally a stable parameter. |
| Area | 15 - 25% | Correlates with amplitude variability. |
Note: These values are approximate and can vary depending on the muscle studied, the recording technique, and the level of muscle contraction.
Table 2: Comparison of MUP Parameters in Different Pathological Conditions
| Condition | Amplitude | Duration | Polyphasia |
| Myopathy | Decreased | Decreased | Increased |
| Neuropathy (Chronic) | Increased | Increased | Increased |
| Neuromuscular Junction Disorder | Variable (may decrease with repetitive stimulation) | Normal | May be increased |
Source: Adapted from literature on clinical electromyography.[3][14]
Experimental Protocols
Standard Protocol for Quantitative MUP Analysis
This protocol outlines the key steps for acquiring high-quality and reproducible MUP data for quantitative analysis.
-
Subject Preparation:
-
Explain the procedure to the subject and obtain informed consent.
-
Ensure the subject is relaxed and in a comfortable position.
-
Identify the muscle to be examined and clean the skin over the area with an alcohol wipe.
-
-
Electrode Placement:
-
Ground Electrode: Place a surface ground electrode on an electrically inactive area near the muscle of interest.
-
Needle Electrode: Insert a concentric or monopolar needle electrode into the muscle belly, away from the endplate zone and tendon.
-
-
Data Acquisition:
-
Instruct the subject to perform a slight, sustained voluntary contraction of the target muscle.
-
Adjust the needle position to isolate a single, clearly identifiable MUP. The MUP should have a sharp, well-defined peak.
-
Record the MUP train for at least 10 seconds to assess its stability and firing rate.
-
Repeat this process to sample at least 20 different MUPs from various locations within the muscle.
-
-
Signal Processing and Analysis:
-
Apply appropriate filters to the raw EMG signal (e.g., band-pass filter of 2 Hz to 10 kHz).
-
Use a QEMG software package to automatically or manually identify and measure the parameters of each MUP (amplitude, duration, phases, turns, area).
-
Calculate the mean and standard deviation for each MUP parameter across the sampled population of MUPs.
-
Compare the results to age- and muscle-matched reference values.[15]
-
Visualizations
References
- 1. Quantitative analysis of individual motor unit potentials: a proposition for standardized terminology and criteria for measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removing ECG Artifact from the Surface EMG Signal Using Adaptive Subtraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normal and abnormal voluntary activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-acn.org [e-acn.org]
- 5. Increased motor unit potential shape variability across consecutive motor unit discharges in the tibialis anterior and vastus medialis muscles of healthy older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teleemg.com [teleemg.com]
- 7. delsys.com [delsys.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Techniques of EMG signal analysis: detection, processing, classification and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ECG Artifact Removal from Surface EMG Signal Using an Automated Method Based on Wavelet-ICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. Quantitative Electromyography | Neupsy Key [neupsykey.com]
- 14. Motor unit potential morphology differences in individuals with non-specific arm pain and lateral epicondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reference values of motor unit action potentials obtained with multi-MUAP analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of MTPG and Other mGluR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (S)-α-Methyl-4-carboxyphenylglycine (MTPG), a widely studied metabotropic glutamate receptor (mGluR) antagonist, with other key mGluR antagonists. The data presented herein is curated from a range of preclinical studies to facilitate an objective evaluation of their performance.
Introduction to mGluR Antagonists
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] Dysregulation of mGluR signaling has been implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.[1][2] mGluR antagonists, by blocking the activity of these receptors, offer a potential avenue for treating conditions associated with excessive glutamatergic signaling.[1][2]
This compound (often referred to as MCPG in the literature) is a competitive antagonist with activity at multiple mGluR subtypes. Its utility and efficacy, however, are often compared with other antagonists that offer greater subtype selectivity and potency. This guide will focus on comparing this compound with LY341495, a potent and selective Group II mGluR antagonist, and MPEP, a selective non-competitive antagonist of mGluR5.
Comparative Efficacy of mGluR Antagonists
The following table summarizes the quantitative data on the efficacy of this compound, LY341495, and MPEP at various mGluR subtypes. It is important to note that the efficacy of competitive antagonists like this compound can be influenced by the agonist used in the assay.
| Antagonist | mGluR Subtype | Assay Type | Agonist | Cell Type/Tissue | Efficacy (IC₅₀/Kᵢ/Kₑ) | Reference |
| This compound (MCPG) | mGluR1 | Phosphoinositide Hydrolysis | ACPD | CHO cells | Kₑ = 123 µM | [3] |
| mGluR1 | Phosphoinositide Hydrolysis | Glutamate | CHO cells | Kₑ = 542 µM | [3] | |
| mGluR5 | Phosphoinositide Hydrolysis | ACPD | CHO cells | Kₑ = 153 µM | [3] | |
| mGluR5 | Phosphoinositide Hydrolysis | Glutamate | CHO cells | Kₑ > 2 mM | [3] | |
| LY341495 | mGluR1a | Phosphoinositide Hydrolysis | Quisqualate | RGT cells | IC₅₀ = 7.8 µM | [4] |
| mGluR1a | Phosphoinositide Hydrolysis | DHPG | AV12-664 cells | Kᵢ = 7.0 µM | [5] | |
| mGluR2 | cAMP formation | ACPD | RGT cells | IC₅₀ = 21 nM | [4] | |
| mGluR3 | cAMP formation | ACPD | RGT cells | IC₅₀ = 14 nM | [4] | |
| mGluR4a | cAMP formation | L-AP4 | RGT cells | IC₅₀ = 22 µM | [4] | |
| mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | RGT cells | IC₅₀ = 8.2 µM | [4] | |
| mGluR5a | Phosphoinositide Hydrolysis | DHPG | AV12-664 cells | Kᵢ = 7.6 µM | [5] | |
| mGluR7a | cAMP formation | L-AP4 | RGT cells | IC₅₀ = 0.99 µM | [4] | |
| mGluR8 | cAMP formation | L-AP4 | RGT cells | IC₅₀ = 0.17 µM | [4] | |
| MPEP | mGluR5 | Phosphoinositide Hydrolysis | Quisqualate | CHO cells | IC₅₀ = 36 nM | |
| mGluR5 | Phosphoinositide Hydrolysis | CHPG | Rat Cortical Neurons | Inhibition at 0.2 µM | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the Group I mGluR signaling pathway and a general experimental workflow for characterizing mGluR antagonists.
Figure 1: Group I mGluR Signaling Pathway
Figure 2: Experimental Workflow for mGluR Antagonist Characterization
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the comparison of mGluR antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an antagonist for a specific receptor subtype.
-
Cell Preparation: Membranes are prepared from cells stably expressing the mGluR subtype of interest or from native tissue known to be rich in the receptor.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]LY341495 for Group II mGluRs) is used.
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (the compound being tested).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay is used to measure the ability of an antagonist to inhibit the activation of Gq-coupled mGluRs (Group I: mGluR1 and mGluR5).
-
Cell Culture and Labeling: Cells expressing the mGluR of interest are cultured and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist for a defined period.
-
Agonist Stimulation: An appropriate agonist (e.g., ACPD, quisqualate, or glutamate) is added to stimulate the receptor and induce the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Extraction of Inositol Phosphates: The reaction is stopped, and the total inositol phosphates are extracted.
-
Quantification: The amount of [³H]-inositol phosphates is quantified using scintillation counting.
-
Data Analysis: The concentration-response curves for the antagonist are generated, and the IC₅₀ value is determined.
cAMP Formation Assay
This functional assay is used to measure the ability of an antagonist to block the inhibition of adenylyl cyclase by Gi-coupled mGluRs (Group II and III).
-
Cell Culture: Cells expressing the mGluR of interest are cultured.
-
Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cAMP levels.
-
Agonist and Antagonist Treatment: Cells are co-incubated with a specific mGluR agonist (which will inhibit forskolin-stimulated cAMP production) and varying concentrations of the antagonist.
-
cAMP Quantification: The reaction is terminated, and the intracellular cAMP levels are measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP formation is quantified, and the IC₅₀ value is calculated.
Discussion and Conclusion
The data presented in this guide highlight the distinct pharmacological profiles of this compound, LY341495, and MPEP.
-
This compound (MCPG) demonstrates broad activity, particularly at Group I and II mGluRs. However, its potency is in the micromolar range, and its efficacy against the endogenous ligand glutamate is notably lower than against synthetic agonists like ACPD. This is a critical consideration for its use in in vivo studies where it must compete with endogenous glutamate.
-
LY341495 is a highly potent and selective antagonist for Group II mGluRs (mGluR2 and mGluR3), with nanomolar affinity.[4] It exhibits significantly lower potency at Group I and most Group III receptors, making it a valuable tool for dissecting the roles of Group II mGluRs.
-
MPEP is a potent and selective non-competitive antagonist of mGluR5, with an IC₅₀ in the nanomolar range. Its high selectivity for mGluR5 over other mGluR subtypes has made it a widely used tool for studying the physiological and pathological roles of this specific receptor.
References
- 1. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]
- 2. Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Group II mGluR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological selectivity of various antagonists for group II metabotropic glutamate receptors (mGluRs). The data presented is intended to aid researchers in selecting the most appropriate pharmacological tools for their studies of mGluR2 and mGluR3 function.
Introduction to Group II mGluRs
Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways. Group II mGluRs, which include the subtypes mGluR2 and mGluR3, are coupled to Gαi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release. Due to their role in modulating glutamatergic neurotransmission, group II mGluRs are attractive therapeutic targets for a variety of neurological and psychiatric disorders.[1][2]
Comparative Selectivity of Group II mGluR Antagonists
The selection of a specific antagonist is critical for elucidating the precise physiological and pathological roles of group II mGluRs. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several commonly used group II mGluR antagonists against various mGluR subtypes.
Table 1: Binding Affinity (Ki, nM) of Selected Antagonists for Human mGluR Subtypes
| Antagonist | mGluR1a | mGluR2 | mGluR3 | mGluR4a | mGluR5a | mGluR7a | mGluR8 |
| LY341495 | 6800 | 2.3 | 1.3 | 22000 | 8200 | 990 | 173 |
| (S)-MCPG | - | - | - | - | - | - | Some activity reported |
| MCCG | No antagonism at 500 µM | 25000 (apparent Kd) | - | No antagonism at >>1 mM | - | - | - |
| EGLU | - | 63000 (Kd) | - | - | - | - | - |
Data for LY341495 from Tocris Bioscience.[3] Data for (S)-MCPG from Abcam. Data for MCCG from Knöpfel et al., 1995.[4] Data for EGLU from Jane et al., 1996.[3] Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (IC50) of Selected Antagonists at mGluR Subtypes
| Antagonist | mGluR1a | mGluR2 | mGluR3 | mGluR4a | mGluR5a |
| LY341495 | 7800 nM | 21 nM | 14 nM | 22000 nM | 8200 nM |
| (S)-MCPG | Non-selective antagonist of Group I/II | Non-selective antagonist of Group I/II | Non-selective antagonist of Group I/II | - | Non-selective antagonist of Group I/II |
| MCCG | No antagonism at 500 µM | 87.5 µM | - | No antagonism at >>1 mM | - |
| EGLU | - | Potent and competitive antagonist | - | - | - |
Data for LY341495 from MedchemExpress. Information for (S)-MCPG from Tocris Bioscience.[4] Data for MCCG from Knöpfel et al., 1995.[4] Information for EGLU from MedchemExpress. Note: A lower IC50 value indicates a higher potency in inhibiting receptor function.
Analysis of Selectivity Profiles
-
LY341495 stands out as a highly potent and selective antagonist for group II mGluRs, with nanomolar affinity for mGluR2 and mGluR3.[3] While it displays significantly lower affinity for group I and group III receptors, it should be noted that at higher concentrations, it may also antagonize these subtypes.[3]
-
(S)-MCPG is broadly characterized as a non-selective competitive antagonist of both group I and group II mGluRs.[4] This lack of selectivity makes it a useful tool for studies aiming to block a wider range of mGluR activity, but less suitable for dissecting the specific roles of group II receptors.
-
MCCG demonstrates a clear preference for mGluR2 over the tested group I (mGluR1b) and group III (mGluR4a) subtypes.[4] However, its potency at mGluR2 is in the micromolar range, making it significantly less potent than LY341495.[4]
Signaling Pathways of mGluR Groups
The distinct signaling cascades activated by each mGluR group are fundamental to their different physiological roles.
Caption: Signaling pathways of mGluR groups.
Experimental Workflows and Protocols
The determination of antagonist selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the pharmacological characterization of mGluR antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
References
- 1. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-MCPG | Non-selective Metabotropic Glutamate | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
A Comparative Guide to Neuroprotective Compounds in Preclinical Models of Neurodegeneration
In the quest for effective treatments for neurodegenerative diseases, a multitude of compounds are under investigation for their potential to protect neurons from damage and death. This guide provides a comparative overview of various neuroprotective agents, with a focus on their efficacy in preclinical models of Parkinson's disease, a common platform for neuroprotection studies. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutics.
Quantitative Comparison of Neuroprotective Agents
The following table summarizes the quantitative outcomes of studies investigating different neuroprotective compounds in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. This model is widely used to screen for potential neuroprotective drugs.
| Compound Class | Specific Agent | Dosage | Key Quantitative Outcomes | Reference |
| GLP-2 Analogue | Gly(2)-GLP-2 | 50 nmol/kg ip. | - Improved locomotor and exploratory activity. - Restored tyrosine hydroxylase expression levels in the substantia nigra. - Decreased NLRP3 and interleukin-1β expression levels. | [1] |
| Polyphenol | Resveratrol | 20 mg/kg, i.v. | - Significantly protected against MPTP-induced motor coordination impairment. - Reduced hydroxyl radical levels in the substantia nigra. - Prevented neuronal loss. | [2] |
| Fumaric Acid Ester | Dimethyl Fumarate (DMF) | 10, 30, and 100 mg/kg (oral gavage) | - Significantly reduced neuronal cell degeneration and behavioral impairments. - Prevented dopamine depletion and increased tyrosine hydroxylase activity. - Upregulated the Nrf-2 pathway. | [3] |
| Alkaloid | Tetramethylpyrazine (TMP) | Not specified | - Improved motor deficits. - Enhanced TH expression and dopamine content. - Inhibited the mitochondrial apoptotic death pathway (up-regulation of Bax, down-regulation of Bcl-2). | [4] |
| mGluR5 Antagonist | MPEP | 20 µM (in vitro) | - Significantly reduced glutamate- or NMDA-mediated cell death in primary rat neuronal cultures. | [5][6] |
| mGluR5 Antagonist | MTEP | 200 µM (in vitro) | - Showed small neuroprotective effects against glutamate- or NMDA-mediated cell death in primary rat neuronal cultures. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols described in the cited literature for evaluating neuroprotective agents.
MPTP-Induced Parkinson's Disease Mouse Model
-
Objective: To create a model of Parkinson's disease in mice to test the efficacy of neuroprotective compounds.
-
Animal Model: Adult Balb/c mice or C57BL mice are commonly used.[1][2]
-
Procedure:
-
Mice are divided into several groups: a control group, an MPTP treatment group, a group receiving both MPTP and the test compound, and a group receiving the test compound alone.[2]
-
MPTP is administered to induce parkinsonism. A typical dosage is 30 mg/kg, administered intraperitoneally (i.p.).[2] In some protocols, multiple injections are given.[3]
-
The test compound is administered according to the specific study design (e.g., pre-treatment, co-treatment, or post-treatment). Dosages and routes of administration vary depending on the compound. For example, Gly(2)-GLP-2 was administered at 50 nmol/kg i.p. for 14 days, while resveratrol was given at 20 mg/kg intravenously (i.v.).[1][2]
-
-
Outcome Measures:
-
Behavioral Assessment: Motor coordination and locomotor activity are assessed using tests like the rotarod test and open field test.[1][2]
-
Neurochemical Analysis: Levels of dopamine and its metabolites are measured in brain regions like the striatum using techniques such as high-performance liquid chromatography (HPLC).[4]
-
Immunohistochemistry: The number of dopaminergic neurons (e.g., tyrosine hydroxylase-positive cells) in the substantia nigra is quantified to assess neuronal loss.[1][3]
-
Biochemical Assays: Markers of oxidative stress (e.g., hydroxyl radicals, glutathione levels), inflammation (e.g., microglia activation, pro-inflammatory cytokines), and apoptosis (e.g., Bax, Bcl-2, caspase-3) are measured.[1][2][4]
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of the compared compounds are mediated through various signaling pathways. Understanding these pathways is essential for mechanism-based drug discovery.
Anti-inflammatory and Anti-apoptotic Pathways
Several compounds exert their neuroprotective effects by modulating inflammatory and apoptotic signaling cascades. For instance, Gly(2)-GLP-2 has been shown to attenuate NLRP3 inflammasome-mediated inflammation.[1] Tetramethylpyrazine inhibits the mitochondrial apoptotic pathway by regulating the expression of Bax and Bcl-2.[4]
Caption: Neuroprotective interventions against MPTP-induced toxicity.
Nrf-2 Mediated Antioxidant Response
Dimethyl Fumarate (DMF) provides neuroprotection by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway.[3] Nrf-2 is a key transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage.
Caption: The Nrf-2 signaling pathway activated by DMF.
mTOR Signaling Pathway in Neuroprotection
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, metabolism, and survival.[7][8] Its role in neuroprotection is complex, with evidence suggesting that both activation and inhibition can be beneficial depending on the context. For instance, mTOR activation can promote protein synthesis and block apoptosis, contributing to neuronal survival.[7]
References
- 1. Neuroprotective Effects of a GLP-2 Analogue in the MPTP Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of resveratrol on MPTP-induced neuron loss mediated by free radical scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of tetramethylpyrazine against dopaminergic neuron injury in a rat model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mTOR Cell Signaling Pathway Contributes to the Protective Effects of Ischemic Postconditioning Against Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Metabotropic Glutamate Receptor Antagonists in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of α-methyl-4-carboxyphenylglycine (MCPG), a broad-spectrum antagonist of metabotropic glutamate receptors (mGluRs), across various neuronal models. The document also presents a comparative analysis with other selective mGluR antagonists, namely MPEP and MTEP, to offer a clearer perspective on their respective performance and potential therapeutic applications. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided.
It is important to note that the initially specified compound "MTPG" is likely a typographical error. Based on the scientific literature and the context of glutamate receptor antagonists, this guide focuses on MCPG and other relevant compounds for which extensive experimental data are available.
Comparative Efficacy of mGluR Antagonists on Neuronal Activity
Metabotropic glutamate receptors play a crucial role in modulating neuronal excitability, synaptic plasticity, and cell survival. Their antagonists are therefore of significant interest in neuroscience research and drug development for neurological disorders. The following tables summarize the quantitative effects of MCPG and other mGluR antagonists on key neuronal processes.
Table 1: Effect of mGluR Antagonists on Neuronal Excitability and Synaptic Plasticity
| Compound | Neuronal Model | Assay | Concentration | Observed Effect | Citation |
| MCPG | Rat Visual Cortex (Layer III Neurons) | Spike Frequency Adaptation | 1 mM | Increased number of spikes from 1.2 ± 0.1 to 5.3 ± 1 in response to a depolarizing pulse.[1] | [1] |
| Rat Visual Cortex Slices | Long-Term Potentiation (LTP) | 0.25–1.0 mM | No significant effect on NMDA receptor-dependent LTP (Control: 117 ± 2%; MCPG: 118 ± 4%).[1] | [1] | |
| Rat Visual Cortex Slices | Long-Term Depression (LTD) | 0.25–1.0 mM | No significant effect on NMDA receptor-dependent LTD (Control: 87 ± 4%; MCPG: 85 ± 4%).[1] | [1] | |
| Rat Amygdala (Kindled Neurons) | Agonist-induced Bursting | 500 µM | Inhibited bursting induced by the mGluR agonist 1S,3R-ACPD. | ||
| (+)-MCPG | Rat Amygdala (Kindled Neurons) | Afferent-evoked Bursting | Not specified | Had no effect on afferent-evoked bursting in kindled neurons. |
Table 2: Neuroprotective Effects of mGluR5-Selective Antagonists
| Compound | Neuronal Model | Insult | Assay | Concentration | Neuroprotective Effect (% of control) | Citation |
| MPEP | Primary Rat Cortical Neurons | Glutamate (150 µM) | LDH Release | 20 µM | Significant reduction in cell death.[2][3][4] | [2][3][4] |
| Primary Rat Cortical Neurons | NMDA (50 µM) | LDH Release | 20 µM | Significant reduction in cell death.[2][3][4] | [2][3][4] | |
| MTEP | Primary Rat Cortical Neurons | Glutamate (150 µM) | LDH Release | 200 µM | Small protective effect.[3][4] | [3][4] |
| Primary Rat Cortical Neurons | NMDA (150 µM) | LDH Release | 200 µM | Small protective effect.[3][4] | [3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Group I mGluR Antagonism
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins and activate the phosphoinositide (PI) signaling cascade. Antagonists like MCPG block these receptors, thereby inhibiting the downstream effects.
Experimental Workflow for Brain Slice Electrophysiology
The following diagram outlines a typical workflow for investigating the effects of mGluR antagonists on synaptic plasticity (e.g., LTP) in brain slices.
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is adapted for studying the effects of compounds on neuronal excitability, such as spike frequency adaptation, in acute brain slices.
Materials:
-
Animals: Sprague-Dawley rats (e.g., P21-P28).
-
Solutions:
-
Slicing Solution (ice-cold, oxygenated with 95% O₂/5% CO₂): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 dextrose.
-
Recording aCSF (oxygenated with 95% O₂/5% CO₂): (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgCl₂, 2 CaCl₂, 10 dextrose.
-
Internal Solution: (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.25 with KOH).
-
-
Equipment: Vibratome, recording chamber, patch-clamp amplifier, micromanipulators, microscope with DIC optics, data acquisition system.
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly decapitate the animal, dissect the brain, and prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., visual cortex, amygdala) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Transfer a single slice to the recording chamber and perfuse continuously with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Visualize neurons using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize.
-
To measure spike frequency adaptation, inject a series of depolarizing current steps of varying amplitudes and durations (e.g., 500-1000 ms).
-
Bath apply the mGluR antagonist (e.g., 1 mM MCPG) and repeat the current injection protocol to assess its effect on firing patterns.
-
Record and analyze the number of action potentials, inter-spike intervals, and adaptation index.
Lactate Dehydrogenase (LDH) Release Assay for Neuroprotection
This colorimetric assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.
Materials:
-
Primary neuronal cultures (e.g., rat cortical neurons) plated in 96-well plates.
-
Neurotoxic agent (e.g., glutamate or NMDA).
-
mGluR antagonists (MPEP, MTEP).
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Roche).
-
Microplate reader.
Procedure:
-
Culture primary neurons in 96-well plates until the desired density is reached (e.g., 7-14 days in vitro).
-
Pre-treat the cultures with various concentrations of the mGluR antagonists (e.g., MPEP, MTEP) for a specified duration (e.g., 30 minutes to 2 hours) before inducing toxicity.
-
Induce excitotoxicity by adding the neurotoxic agent (e.g., 150 µM glutamate or 50 µM NMDA) to the culture medium. Include control wells with no antagonist and no neurotoxin, and wells with only the neurotoxin.
-
Incubate the plates for a period sufficient to induce cell death (e.g., 24 hours).
-
After incubation, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to control wells (untreated) and maximum LDH release (lysed cells) to determine the extent of cell death and the neuroprotective effect of the antagonists.[2][3]
References
- 1. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylglycine Antagonists: A Comparative Analysis of MTPG and its Analogs in Targeting Metabotropic Glutamate Receptors
A deep dive into the pharmacological profiles of (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG) and other key phenylglycine antagonists reveals distinct potencies and selectivities in the modulation of metabotropic glutamate receptors (mGluRs), particularly the group II and III subtypes. This guide provides a comparative analysis of this compound, (RS)-α-Methyl-4-phosphonophenylglycine (MPPG), (RS)-α-Methyl-4-sulphonophenylglycine (MSPG), and (RS)-α-Methyl-4-carboxyphenylglycine (MCPG), supported by experimental data to aid researchers in the selection of appropriate pharmacological tools.
Metabotropic glutamate receptors, a class of G protein-coupled receptors, play a crucial modulatory role in synaptic transmission and neuronal excitability. The phenylglycine derivatives have emerged as a significant class of antagonists for these receptors, facilitating the elucidation of their physiological and pathological functions.[1] this compound, in particular, has been identified as a potent antagonist of mGluR2 and mGluR3.[2] This guide offers a side-by-side comparison of this compound with other widely used phenylglycine antagonists.
Quantitative Comparison of Antagonist Potency
The antagonist activity of this compound and its analogs is typically quantified by determining their dissociation constant (KD) or their half-maximal inhibitory concentration (IC50) in various experimental paradigms. The following table summarizes the reported antagonist potencies at group II mGluRs (mGluR2/3) and group III mGluRs. Lower values indicate higher potency.
| Antagonist | Target Receptor(s) | Potency (KD in µM) | Experimental Model | Reference |
| This compound | mGluR2/3 | 77 ((1S,3S)-ACPD-sensitive) | Neonatal rat spinal cord | [3] |
| MPPG | Group III > Group II | 9.2 (L-AP4-sensitive) | Neonatal rat spinal cord | [3] |
| MSPG | Group II & III | Not explicitly quantified | Neonatal rat spinal cord | [3] |
| MCPG | Group I/II | IC50: 243 (vs. Quisqualate) | Cultured cerebellar granule cells | |
| KB: 276 (vs. ACPD) | Visual cortical synaptoneurosomes | [4] |
Note: Direct comparison of potency values should be made with caution due to variations in experimental models and agonists used.
Experimental Methodologies
The characterization of these phenylglycine antagonists relies on robust in vitro assays that measure the functional consequences of receptor activation. The two primary methods employed are the forskolin-stimulated cAMP accumulation assay and the glutamate-stimulated phosphoinositide hydrolysis assay.
Forskolin-Stimulated cAMP Accumulation Assay
This assay is particularly suited for characterizing antagonists of group II and III mGluRs (including mGluR2 and mGluR3), which are negatively coupled to adenylyl cyclase.
Principle: Activation of these receptors by an agonist inhibits the forskolin-induced increase in intracellular cyclic AMP (cAMP). Antagonists will block this inhibition, leading to higher cAMP levels compared to the agonist-only condition.
Detailed Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the mGluR of interest (e.g., mGluR2 or mGluR3) are cultured to confluence in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to a suitable density.
-
Pre-incubation: The growth medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are pre-incubated for a short period.
-
Antagonist Addition: The phenylglycine antagonist (e.g., this compound) at various concentrations is added to the wells and incubated to allow for receptor binding.
-
Agonist and Forskolin Stimulation: A fixed concentration of an appropriate mGluR agonist (e.g., L-CCG-I or glutamate) and forskolin are added to stimulate adenylyl cyclase.
-
Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then determined using a competitive binding assay, often employing a labeled cAMP tracer and a specific antibody. The signal is typically measured using techniques like Fluorescence Resonance Energy Transfer (FRET) or AlphaScreen.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC50 or KD value.
Glutamate-Stimulated Phosphoinositide (PI) Hydrolysis Assay
This assay is primarily used to assess the activity of antagonists at group I mGluRs (mGluR1 and mGluR5), which are coupled to phospholipase C (PLC) and subsequent phosphoinositide turnover. While the phenylglycine antagonists discussed here are generally weaker at group I receptors, this assay is crucial for determining their selectivity.
Principle: Activation of group I mGluRs by an agonist like glutamate stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This assay measures the accumulation of radiolabeled inositol phosphates.
Detailed Protocol:
-
Cell Culture and Labeling: Cells expressing the target group I mGluR are cultured and incubated overnight with myo-[3H]inositol to radiolabel the cellular phosphoinositide pool.
-
Washing: The cells are washed to remove unincorporated [3H]inositol.
-
Pre-incubation with Antagonist and LiCl: Cells are pre-incubated with the phenylglycine antagonist at various concentrations in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Agonist Stimulation: A specific agonist (e.g., glutamate or DHPG) is added to stimulate PI hydrolysis.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The aqueous soluble inositol phosphates are then separated from the lipid fraction.
-
Chromatographic Separation and Quantification: The total [3H]inositol phosphates are isolated using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated PI hydrolysis is used to calculate its potency (IC50 or KD).
Signaling Pathways and Mechanisms of Action
This compound and the other compared phenylglycine derivatives primarily exert their effects by competitively antagonizing group II and, to some extent, group III metabotropic glutamate receptors. The canonical signaling pathway for mGluR2 and mGluR3 involves coupling to Gi/o proteins.
Caption: Canonical signaling pathway of mGluR2/3 antagonism.
Upon activation by glutamate, mGluR2 and mGluR3 activate the inhibitory G protein, Gi/o. The α subunit of this G protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequently reduced protein kinase A (PKA) activity. Phenylglycine antagonists like this compound competitively bind to the receptor, preventing glutamate-induced activation and the subsequent downstream signaling cascade.
Experimental Workflow for Antagonist Characterization
The process of characterizing a novel phenylglycine antagonist involves a series of well-defined experimental steps to determine its potency and selectivity.
Caption: Workflow for characterizing phenylglycine antagonists.
Conclusion
The comparative analysis of this compound and other phenylglycine antagonists highlights their utility as pharmacological tools for dissecting the roles of metabotropic glutamate receptors. While this compound shows potent antagonism at group II mGluRs, other analogs like MPPG exhibit a preference for group III receptors. The choice of antagonist for a particular study should be guided by its specific potency and selectivity profile, as determined by rigorous experimental evaluation using assays such as those described in this guide. This detailed comparison provides a valuable resource for researchers in neuroscience and drug development, enabling more informed decisions in the investigation of mGluR function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Target Engagement in the Brain: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic has reached and interacted with its intended target within the complex environment of the brain is a critical step in the development of novel CNS drugs. This guide provides a comparative overview of key methodologies for confirming target engagement in brain tissue, using the well-characterized mTOR (mechanistic target of rapamycin) pathway as an illustrative example.
This document outlines and contrasts three powerful techniques: Positron Emission Tomography (PET), the Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling. Each method offers distinct advantages and disadvantages in terms of spatial resolution, quantification, and applicability.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement methodology depends on various factors, including the specific target, the availability of reagents, and the desired resolution of the data. The following table summarizes the key characteristics of PET, CETSA, and Photoaffinity Labeling for confirming target engagement in the brain.
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | In vivo imaging of a radiolabeled ligand binding to its target.[1][2][3] | Measures the thermal stabilization of a target protein upon ligand binding in cells or tissue lysates.[4][5][6] | Uses a light-activated chemical probe to covalently link to the target protein for subsequent identification.[7][8][9] |
| Invasiveness | Non-invasive (requires injection of a radiotracer).[1] | Requires brain tissue or cell lysates (post-mortem or biopsy).[5] | Requires brain tissue or cell lysates (post-mortem or biopsy).[7] |
| Spatial Resolution | Millimeter range, allowing for whole-brain imaging.[1] | No spatial resolution within the tissue homogenate. | No spatial resolution within the tissue homogenate. |
| Quantification | Highly quantitative, providing measures of target occupancy and binding potential.[1] | Semi-quantitative to quantitative, can determine target engagement and estimate binding affinity.[10] | Primarily qualitative (target identification), but can be adapted for semi-quantitative analysis.[11] |
| Throughput | Low throughput, typically one subject at a time. | Moderate to high throughput, especially with automated platforms.[10][12] | Low to moderate throughput.[11] |
| Requirement for Specific Probes | Requires a target-specific radiolabeled ligand (PET tracer).[2] | Does not require a modified ligand, uses the native protein. | Requires a specifically designed photoaffinity probe.[8] |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible data. Below are representative methodologies for each technique, focusing on their application to brain tissue.
Positron Emission Tomography (PET) for mTOR Target Engagement
-
Radiotracer Selection: Choose a validated PET tracer specific for mTOR.
-
Animal Model: Utilize an appropriate animal model (e.g., transgenic mouse model of a neurological disease).
-
Radiotracer Administration: Administer the PET tracer intravenously to the animal.
-
PET Imaging: Acquire dynamic PET scans over a specified period to measure the tracer's distribution and kinetics in the brain.
-
Data Analysis: Employ kinetic modeling to quantify tracer uptake and binding to mTOR, allowing for the determination of target occupancy by a therapeutic compound.[1]
Cellular Thermal Shift Assay (CETSA) in Brain Tissue
-
Tissue Homogenization: Homogenize fresh or frozen brain tissue samples in a suitable lysis buffer to extract proteins.
-
Compound Incubation: Treat the brain lysates with the therapeutic compound at various concentrations.
-
Thermal Challenge: Heat the treated lysates to a range of temperatures to induce protein denaturation and aggregation.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the samples to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: Analyze the amount of soluble target protein (mTOR) remaining at each temperature using techniques like Western blotting or mass spectrometry.[5][10]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Photoaffinity Labeling in Brain Lysates
-
Probe Design and Synthesis: Synthesize a photoaffinity probe that incorporates a photoreactive group and a reporter tag (e.g., biotin) onto a molecule that binds to the target (mTOR).[8]
-
Incubation with Lysate: Incubate the photoaffinity probe with brain tissue lysate.
-
UV Irradiation: Expose the mixture to UV light to activate the photoreactive group, leading to covalent crosslinking of the probe to its binding partners.
-
Enrichment of Labeled Proteins: Use the reporter tag (e.g., streptavidin beads for a biotin tag) to enrich the covalently labeled proteins.
-
Protein Identification: Identify the labeled proteins using mass spectrometry to confirm target engagement.[7][11]
Visualizing Molecular Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is facilitated by clear visual representations.
Figure 1: Simplified mTOR signaling pathway.
Figure 2: General workflow for confirming target engagement.
References
- 1. Brain Microvascular P-Glycoprotein and a Revised Model of Multidrug Resistance in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neural Functions of Matrix Metalloproteinases: Plasticity, Neurogenesis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases in neural development: a phylogenetically diverse perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Mitochondrial Reprogramming in Tumor Progression and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into molecular signaling pathways and current advancements in prostate cancer diagnostics & therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Roles of mTOR Signaling in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 12. MTOR signaling pathway: Significance and symbolism [wisdomlib.org]
Reproducibility of MTPG's pharmacological effects
An accurate and objective comparison of the reproducibility of MTPG's pharmacological effects requires a clear identification of the compound . Initial searches for "this compound" in a pharmacological context have yielded ambiguous results, with the acronym potentially referring to different substances, including (S)-3,5-dihydroxyphenylglycine (DHPG) or being an abbreviation for a different scientific term.
To provide a comprehensive and accurate guide that meets the core requirements of data presentation, detailed experimental protocols, and pathway visualizations, it is crucial to first correctly identify the specific agent.
Therefore, we request the full name of the compound referred to as "this compound" to proceed with a thorough and meaningful analysis of its pharmacological effects and their reproducibility.
Once the compound is identified, a detailed guide will be developed, including:
-
Quantitative Data Summary: A structured comparison of key pharmacological effects from various studies.
-
Detailed Experimental Protocols: Methodologies for pivotal experiments to ensure clarity and reproducibility.
-
Signaling Pathway and Workflow Visualizations: Custom diagrams to illustrate the mechanisms of action and experimental designs.
We are committed to providing a high-quality, data-driven comparison guide and look forward to receiving the necessary clarification to proceed.
A Comparative Review of MTPG's Antagonist Properties at Metabotropic Glutamate Receptors 2 and 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed literature review of the antagonist properties of (S)-α-Methyl-4-tetrazolylphenylglycine (MTPG), a compound recognized for its potent and selective antagonist activity at group II metabotropic glutamate receptors (mGluR2 and mGluR3). Due to the limited availability of specific quantitative binding and functional data for this compound in publicly accessible literature, this guide will use the well-characterized and highly potent group II mGluR antagonist, LY341495, as a primary comparator to provide context for the experimental data and methodologies presented.
Quantitative Antagonist Profile
| Antagonist | Receptor Subtype | IC50 (nM) |
| LY341495 | mGluR2 | 21 |
| mGluR3 | 14 | |
| mGluR1a | 7800 | |
| mGluR5a | 8200 | |
| mGluR8 | 170 | |
| mGluR7 | 990 | |
| mGluR4 | 22000 |
Table 1: Functional potency (IC50) of the group II mGluR antagonist LY341495 at various human mGluR subtypes. Data is derived from studies measuring the inhibition of agonist-induced responses in recombinant cell lines.[1][2]
Signaling Pathway of mGluR2/3 Antagonism
Metabotropic glutamate receptors 2 and 3 are coupled to the Gi/o family of G-proteins.[3][4] Upon activation by an agonist like glutamate, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist like this compound blocks the binding of glutamate to the receptor, thereby preventing this signaling cascade and maintaining basal levels of cAMP.
Experimental Protocols
The characterization of an mGluR antagonist like this compound typically involves two key types of in vitro experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of agonist-induced responses (IC50).
Radioligand Binding Assay (Competition)
This assay is used to determine the affinity of an unlabeled compound (the competitor, e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the same receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor (e.g., CHO cells expressing human mGluR2 or mGluR3) in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]LY341495), and varying concentrations of the unlabeled antagonist (this compound).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing the mGluR2 or mGluR3 receptor (e.g., CHO or HEK293 cells).
-
-
cAMP Assay:
-
Pre-incubate the cells with various concentrations of the antagonist (this compound).
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of a fixed concentration of an mGluR2/3 agonist (e.g., glutamate or LY354740).
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the antagonist properties of a compound like this compound.
References
- 1. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
MTPG vs. L-AP4: A Comparative Guide to Group III Metabotropic Glutamate Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG) and L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4), two widely used ligands in the study of group III metabotropic glutamate receptors (mGluRs). This document aims to offer an objective analysis of their specificity, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Introduction to this compound and L-AP4
Group III mGluRs, which include subtypes mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly presynaptic G-protein coupled receptors that play a crucial role in modulating neurotransmitter release. Their activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][2] These receptors are therapeutic targets for a range of neurological and psychiatric disorders.
L-AP4 is a classical and highly selective agonist for group III mGluRs.[3][4] It exhibits varying potencies across the different subtypes, making it a valuable tool for probing the function of these receptors.
(RS)-MTPG is primarily characterized as a competitive antagonist of group II mGluRs (mGluR2 and mGluR3). However, several studies have demonstrated its ability to antagonize the effects of group III mGluR agonists, including L-AP4, suggesting a broader antagonist profile that extends to group III receptors.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for L-AP4 and this compound, providing a clear comparison of their potency and selectivity at group III mGluR subtypes.
Table 1: Agonist Potency of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | EC₅₀ (μM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29 |
Data compiled from publicly available pharmacological datasheets.
Table 2: Antagonist Profile of this compound
| Receptor Group | Activity | IC₅₀ Values |
| Group II (mGluR2, mGluR3) | Antagonist | Reported as a potent antagonist |
| Group III (mGluR4, 6, 7, 8) | Antagonist | Specific IC₅₀ values for individual group III subtypes are not consistently reported in publicly available literature. However, this compound has been shown to antagonize L-AP4-induced effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents in individual neurons in response to the application of this compound and L-AP4.
1. Cell Preparation:
-
Use HEK293 cells stably expressing the human mGluR subtype of interest (mGluR4, 6, 7, or 8).
-
Culture cells on glass coverslips in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
2. Recording Solutions:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose, bubbled with 95% O₂/5% CO₂ (pH 7.4).
-
Internal Pipette Solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 10 mM phosphocreatine, adjusted to pH 7.2 with KOH.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with ACSF at a rate of 1-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at -70 mV.
-
Record baseline currents for 5-10 minutes to ensure a stable recording.
-
Apply L-AP4 at varying concentrations to determine its agonistic effect on the specific mGluR subtype.
-
To test for antagonism, pre-incubate the cells with this compound for 5-10 minutes before co-applying with L-AP4.
-
Record changes in holding current and analyze the data to determine EC₅₀ for L-AP4 and the antagonistic effect of this compound.
cAMP Accumulation Assay
This assay is used to determine the functional consequence of group III mGluR activation (inhibition of adenylyl cyclase) and its blockade by an antagonist.
1. Cell Preparation:
-
Seed HEK293 cells stably expressing the mGluR subtype of interest in a 96-well plate at a density of 50,000 cells/well.
-
Culture overnight at 37°C in 5% CO₂.
2. Assay Protocol:
-
On the day of the experiment, replace the culture medium with 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
To measure Gαi-coupled receptor activity, stimulate intracellular cAMP production with 10 µM forskolin for 15-30 minutes.
-
To test for agonist activity, add varying concentrations of L-AP4 to the wells and incubate for 15-30 minutes at room temperature.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15 minutes before adding L-AP4.
-
Following incubation, lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay using HTRF or a luciferase-based reporter assay).
-
Generate dose-response curves to determine the EC₅₀ of L-AP4 and the IC₅₀ of this compound.
Mandatory Visualizations
Signaling Pathway of Group III mGluRs
Caption: Group III mGluR signaling cascade.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Caption: Electrophysiology experimental workflow.
Experimental Workflow: cAMP Accumulation Assay
Caption: cAMP assay experimental workflow.
Conclusion
L-AP4 is a well-characterized and potent agonist for group III mGluRs, with a clear rank order of potency (mGluR4 > mGluR8 > mGluR6 >> mGluR7). This makes it an excellent tool for studies aimed at activating these receptors.
This compound is primarily recognized as a group II mGluR antagonist. While it has been shown to antagonize the effects of L-AP4, indicating some activity at group III mGluRs, a detailed characterization of its antagonist potency at individual group III subtypes is not as readily available in the literature. Therefore, while this compound may be useful in some contexts to broadly antagonize group II and potentially some group III mGluR activity, its use as a selective group III antagonist requires careful validation. For studies requiring specific blockade of group III mGluRs, other antagonists with more defined selectivity profiles may be more appropriate.
Researchers should carefully consider the specific goals of their experiments when choosing between L-AP4 and this compound. For selective activation of group III mGluRs, L-AP4 is the compound of choice. For antagonism, the choice is less clear-cut, and the use of this compound should be accompanied by thorough validation experiments to confirm its effects on the specific group III mGluR subtypes of interest.
References
- 1. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to A/B Testing of MTPG from Different Chemical Suppliers
For researchers and drug development professionals, the quality and performance of chemical reagents are paramount. This guide provides a framework for the comparative evaluation of Methylthio-Guanosine (MTPG) sourced from different chemical suppliers. By following the outlined experimental protocols, scientists can make informed decisions based on empirical data, ensuring the reliability and reproducibility of their results.
Comparing this compound: A Multi-Faceted Approach
The selection of a chemical supplier should be based on a thorough evaluation of the product's purity, stability, and biological activity. This guide outlines key experiments to assess these critical parameters for this compound.
Data Summary
The following tables provide a structured format for summarizing the quantitative data obtained from the comparative experiments.
Table 1: Purity and Impurity Profiling
| Supplier | Lot Number | Purity (%) by HPLC | Purity (%) by SFC | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 2: Stability Assessment
| Supplier | Lot Number | Initial Purity (%) | Purity after 4 weeks at 4°C (%) | Purity after 4 weeks at RT (%) | Purity after 4 weeks at 40°C (%) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 3: Biological Activity - TLR7 Activation Assay
| Supplier | Lot Number | EC50 (µM) | Maximum Response (% of Control) |
| Supplier A | |||
| Supplier B | |||
| Supplier C |
Table 4: Biological Activity - Cell Viability (MTT) Assay
| Supplier | Lot Number | IC50 in Cancer Cell Line 1 (µM) | IC50 in Cancer Cell Line 2 (µM) |
| Supplier A | |||
| Supplier B | |||
| Supplier C |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
This method is used to separate, identify, and quantify each component in a mixture.
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Gradient: A shallow gradient from 2% to 16% of mobile phase B over 6 minutes can be effective.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Detection: UV absorbance at 260 nm.[2]
-
Analysis: The purity is calculated using the area normalization method from the resulting chromatogram.[2]
Purity Analysis: Supercritical Fluid Chromatography (SFC)
SFC is an alternative chromatographic technique that is orthogonal to reversed-phase LC and is suitable for mass spectrometry detection.[1]
-
Column: Select a column suitable for SFC analysis.
-
Mobile Phase: Typically a mixture of supercritical carbon dioxide and a polar organic solvent like methanol.
-
Detection: UV or Mass Spectrometry (MS).
-
Analysis: Compare the chromatograms to identify and quantify impurities. SFC may be able to analyze all impurities in a single method, which can be an advantage over HPLC.[1]
Stability Assessment
Stability studies are crucial to determine a product's shelf-life and appropriate storage conditions.[3]
-
Sample Preparation: Prepare solutions of this compound from each supplier in a suitable solvent (e.g., DMSO).
-
Storage Conditions: Aliquot the solutions and store them under different conditions:
-
Long-term: 4°C
-
Intermediate: Room Temperature (RT)
-
Accelerated: 40°C
-
-
Time Points: Analyze the samples at initial (time zero) and subsequent time points (e.g., 1, 2, and 4 weeks).
-
Analysis: Use the HPLC method described above to determine the purity of the this compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Biological Activity: Toll-like Receptor 7 (TLR7) Activation Assay
Studies have shown that the functional activity of some guanosine analogs is dependent on the activation of Toll-like receptor 7 (TLR7).[4]
-
Cell Line: Use a reporter cell line that expresses human TLR7 (e.g., HEK-Blue™ hTLR7 cells).
-
Treatment: Treat the cells with a range of concentrations of this compound from each supplier.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Detection: Measure the activity of the reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) using a colorimetric enzyme assay.
-
Analysis: Plot the response as a function of this compound concentration to determine the EC50 (half-maximal effective concentration).
Biological Activity: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability or proliferation.[5][6][7]
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2, PC3, MCF-7) in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with different concentrations of this compound from each supplier and incubate for 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.[5][6]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan.[5][7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][6]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration).[5][6]
Visualizing Workflows and Pathways
Experimental Workflow for this compound Supplier Comparison
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. CN104195235A - Method for detecting purity of CpG ODN sequence and application of method - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Safe Handling of MTPG: A Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals require robust safety protocols to ensure personal and environmental protection when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG), a group II/group III metabotropic glutamate receptor antagonist. The following procedural guidance outlines best practices for personal protective equipment (PPE), handling, and disposal to foster a secure laboratory environment.
Understanding this compound
Personal Protective Equipment (PPE) for this compound
Due to the limited availability of a specific Safety Data Sheet (SDS) with quantitative data for this compound, a conservative approach to PPE is recommended. The following table outlines the standard PPE for handling solid chemical compounds in a laboratory setting.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities of non-volatile solids. Use in a certified chemical fume hood is the primary engineering control. | To be used if there is a risk of aerosolization or if handling large quantities. |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol provides a step-by-step guide for the safe handling and disposal of this compound in a research laboratory.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance and weighing paper are available inside a certified chemical fume hood.
- Verify that the chemical fume hood is functioning correctly.
- Have designated, clearly labeled waste containers ready for solid chemical waste and contaminated PPE.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat, ensuring it is fully buttoned.
- Wear safety glasses with side shields or goggles.
- Don the first pair of nitrile gloves.
- Don a second pair of nitrile gloves over the first pair.
3. Handling and Weighing this compound:
- Perform all manipulations of solid this compound within the chemical fume hood to minimize inhalation exposure.
- Carefully weigh the desired amount of this compound on weighing paper using a spatula.
- Avoid generating dust. If any material is spilled, clean it up immediately following your institution's spill cleanup procedures.
4. Disposal of this compound and Contaminated Materials:
- Dispose of unused this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container for solid chemical waste.[5][6][7]
- Do not dispose of this compound down the drain or in the regular trash.[7]
5. Doffing Personal Protective Equipment (PPE):
- Remove the outer pair of gloves and dispose of them in the designated waste container.
- Remove the laboratory coat and hang it in the designated area.
- Remove the inner pair of gloves and dispose of them.
- Wash hands thoroughly with soap and water.
Decision Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling a chemical compound like this compound, especially when detailed safety information is unavailable.
Caption: PPE selection workflow for handling laboratory chemicals.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and other chemical compounds, ensuring a safer laboratory environment for all personnel. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
